Obtusalin
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1 |
InChI Key |
HRQKASMTNHWIHD-FQCCYSHTSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Obtusalin from Rhododendron dauricum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of obtusalin, a triterpenoid compound identified in Rhododendron dauricum. This document details the available quantitative data, outlines generalized experimental protocols for its isolation, and discusses its known biological activities and potential mechanisms of action.
Introduction to this compound and Rhododendron dauricum
Rhododendron dauricum, a species of the Ericaceae family, is a traditional medicinal herb found in regions of Northeast China, Mongolia, Korea, and Eastern Siberia.[1][2] The leaves of this plant have been used in folk medicine to treat various ailments, including bronchitis, asthma, and inflammation.[1][2] Phytochemical analyses of Rhododendron dauricum have revealed a rich and diverse chemical profile, including flavonoids, diterpenoids, meroterpenoids, phenols, and a significant number of triterpenoids.[1][2][3][4][5]
Among the numerous compounds isolated from Rhododendron dauricum is this compound, a lupane-type triterpenoid. While the specific details of its initial discovery and the researchers involved are not extensively documented in readily available literature, it is recognized as a constituent of this plant species. This compound has garnered interest for its potential biological activities, particularly its antibacterial properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 125164-64-9 |
| Class | Triterpenoid (Lupane-type) |
| UV Absorption | 210 nm |
Isolation of this compound from Rhododendron dauricum
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be constructed based on standard phytochemical techniques for the separation of triterpenoids from plant material, particularly from the Rhododendron genus.[6][7][8][9]
The following protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Rhododendron dauricum.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried leaves into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Alternatively, employ Soxhlet extraction for a more exhaustive extraction process.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation of the Crude Extract:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).
-
-
Chromatographic Purification:
-
Subject the triterpenoid-rich fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Pool the fractions containing the compound of interest (this compound).
-
Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
-
-
Structure Elucidation:
-
Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm its identity as this compound.
-
Biological Activity of this compound
The primary biological activity reported for this compound is its antibacterial effect. Quantitative data on its Minimum Inhibitory Concentration (MIC) against several bacterial strains have been documented.
Table 2: Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | Type | MIC (µg/mL) |
| Enterococcus faecalis (ATCC 10541) | Gram-positive | 50 |
| Staphylococcus aureus (ATCC 25922) | Gram-positive | 50 |
| Providencia stuartii (ATCC 29916) | Gram-negative | 100 |
| Escherichia coli (ATCC 8739) | Gram-negative | 100 |
Data sourced from MedChemExpress.
These results indicate that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of antibacterial action for this compound has not been elucidated. However, based on the known mechanisms of other lupane-type triterpenoids, several potential pathways can be hypothesized.[10][11][12][13][14]
Lupane triterpenoids are known to exert their antimicrobial effects through various mechanisms, often involving the disruption of bacterial cell membranes and essential cellular processes.
-
Membrane Disruption: The lipophilic nature of triterpenoids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death.
-
Inhibition of Biofilm Formation: Some triterpenoids have been shown to interfere with the formation of bacterial biofilms, which are crucial for bacterial survival and resistance to antibiotics.
-
Efflux Pump Inhibition: Triterpenoids may inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell. This action can potentiate the effects of other antimicrobial agents.
-
Enzyme Inhibition: These compounds may target and inhibit essential bacterial enzymes involved in key metabolic pathways.
Future Directions
The study of this compound is still in its nascent stages. To fully understand its therapeutic potential, further research is required in several key areas:
-
Optimization of Isolation Protocol: Development of a high-yield, scalable protocol for the isolation of this compound from Rhododendron dauricum.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways affected by this compound in bacteria.
-
In Vivo Efficacy and Toxicity: Evaluation of the antibacterial efficacy of this compound in animal models of infection and comprehensive toxicological studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to identify analogues with improved potency and pharmacokinetic properties.
Conclusion
This compound, a triterpenoid from Rhododendron dauricum, represents a promising natural product with demonstrated antibacterial activity. While significant gaps in our knowledge of its discovery, isolation, and mechanism of action remain, the available data provide a solid foundation for future research. This technical guide serves as a resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and other bioactive compounds from the rich flora of traditional medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional uses, phytochemistry, pharmacology, toxicology, and quality control of Rhododendron dauricum L. leaves: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on heteroterpene and meroterpenoid compounds from the Rhododendron genus and their NMR characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated review of the genus Rhododendron since 2010: Traditional uses, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Anthocyanin, Flavonoids, Triterpenoids and Phosphatidylcholines from Rhododendron arboreum by Using LC-ESI-MS/MS Analysis -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. Isolation of cannabinoids and triterpenoids from Rhododendron anthopogon D.Don (Ericaceae) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triterpene and flavanone glycoside from Rhododendron simsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rs.mfu.ac.th [rs.mfu.ac.th]
- 11. Antimicrobial activity of the lupane triterpene 3 β,6 β,16 β-trihydroxylup-20(29)-ene isolated from Combretum leprosum Mart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial triterpenoids from the bark of Sonneratia alba (Lythraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lupane triterpenoids, antioxidant potential and antimicrobial activity of Myrciaria floribunda (H. West ex Willd.) O. Berg - PubMed [pubmed.ncbi.nlm.nih.gov]
Obtusalin chemical structure and stereochemistry elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. Isolated from Rhododendron dauricum L., a plant with a history of use in traditional medicine, the elucidation of this compound's complex chemical structure and stereochemistry is a critical step in understanding its therapeutic potential and enabling its synthesis for further pharmacological investigation.[1] This technical guide provides a comprehensive overview of the methodologies and data integral to the structural and stereochemical determination of this compound, presented in a manner accessible to researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The foundational step in the structural elucidation of any natural product is the determination of its fundamental physicochemical and spectroscopic properties. For this compound, this data provides the initial clues to its molecular framework and functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.7 g/mol |
| Appearance | White crystalline powder |
| Melting Point | Not consistently reported |
| Optical Rotation | Not consistently reported |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Interpretations |
| UV-Vis Spectroscopy | No significant absorption in the UV-visible region, indicating the absence of extensive chromophores or conjugated systems. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) and carbon-carbon double bonds (C=C) are typically observed for triterpenoids of this class. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) corresponding to the molecular weight (m/z 442.7) is a key feature. Fragmentation patterns provide insights into the connectivity of the carbon skeleton. |
| ¹H NMR Spectroscopy | Signals corresponding to multiple methyl groups, olefinic protons, and protons adjacent to hydroxyl groups are expected. The chemical shifts and coupling constants are crucial for determining the relative stereochemistry. |
| ¹³C NMR Spectroscopy | Thirty distinct carbon signals are expected, confirming the molecular formula. The chemical shifts differentiate between sp³, sp², and oxygenated carbons, providing a map of the carbon skeleton. |
Experimental Protocols
The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its initial extraction to the final determination of its three-dimensional arrangement.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of triterpenoids from plant material, adapted for this compound from Rhododendron dauricum.
Caption: Isolation and Purification Workflow for this compound.
Structure Elucidation via Spectroscopic Methods
The determination of the planar structure of this compound is achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.
Caption: NMR Workflow for this compound's Structure Determination.
Stereochemistry Elucidation
Determining the absolute configuration of this compound's multiple chiral centers is a complex task requiring advanced analytical techniques. The following diagram illustrates the logical flow of experiments that could be employed.
Caption: Logical Flow for Determining this compound's Absolute Stereochemistry.
Conclusion
The structural and stereochemical elucidation of this compound is a multifaceted process that relies on the systematic application of modern analytical techniques. Through a combination of isolation and purification, comprehensive spectroscopic analysis, and advanced methods for determining absolute configuration, the precise three-dimensional structure of this natural product can be unequivocally established. This detailed structural information is paramount for its potential development as a therapeutic agent, providing the blueprint for synthetic efforts and structure-activity relationship studies. The data and protocols outlined in this guide serve as a foundational resource for researchers engaged in the exploration of this compound and other complex natural products.
References
The Obtusalin Biosynthetic Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtusalin, a pentacyclic triterpenoid identified in Rhododendron dauricum, has garnered interest for its potential biological activities.[1][2] Elucidating its biosynthetic pathway is crucial for understanding its formation in plants and for enabling biotechnological production. As the precise enzymatic steps for this compound biosynthesis have not been fully characterized, this guide presents a putative pathway based on the established principles of triterpenoid biosynthesis in plants. We detail the likely precursor molecules, key enzyme classes, and reaction types, drawing parallels with the biosynthesis of structurally related ursane-type triterpenoids. Furthermore, this document provides an overview of relevant experimental protocols for pathway elucidation and quantitative analysis, intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction to Triterpenoid Biosynthesis
Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene.[3][4] Their biosynthesis begins with the mevalonate (MVA) pathway in the cytoplasm, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][5] Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, themselves formed from IPP and DMAPP, yields squalene.[5] Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor to all cyclic triterpenoids.[3][5]
The cyclization of 2,3-oxidosqualene is a critical branching point, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases.[3][5] These enzymes generate the vast array of triterpenoid skeletons. Following cyclization, the triterpene backbone undergoes a series of modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosylations by UDP-glycosyltransferases (UGTs), leading to the final bioactive compounds.[4]
The Putative Biosynthetic Pathway of this compound
The chemical structure of this compound (C30H50O2) reveals a pentacyclic ursane-type skeleton.[6][7] This strongly suggests that its biosynthesis proceeds via the cyclization of 2,3-oxidosqualene to α-amyrin. The subsequent steps are hypothesized to involve specific hydroxylations catalyzed by CYP450 enzymes.
Formation of the α-Amyrin Skeleton
The initial step in the putative this compound pathway is the cyclization of 2,3-oxidosqualene to α-amyrin, a common precursor for ursane-type triterpenoids.[5] This reaction is catalyzed by α-amyrin synthase, a type of oxidosqualene cyclase.[2]
Post-Cyclization Modifications: The Role of Cytochrome P450s
Following the formation of the α-amyrin backbone, a series of oxidative modifications are necessary to produce this compound. Based on the structure of this compound, which contains two hydroxyl groups, it is proposed that at least two distinct hydroxylation steps occur, catalyzed by specific CYP450 enzymes.[8][9] The exact positions of these hydroxylations and the specific CYP450s involved in Rhododendron dauricum remain to be experimentally determined.
The overall putative pathway is depicted in the following diagram:
References
- 1. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-amyrin synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C30H50O2 | CID 14414398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Obtusalin: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin, an anthraquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Found primarily in the seeds of certain Cassia species, this compound, along with its close structural relatives, exhibits a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in these sources, detailed methodologies for its extraction and quantification, and an examination of its interaction with key biological signaling pathways.
Natural Sources and Abundance
This compound is predominantly isolated from the seeds of plants belonging to the Cassia genus, namely Cassia obtusifolia and Cassia tora.[1][2] These plants are the primary natural sources of this compound. The concentration of anthraquinones, the class of compounds to which this compound belongs, is notably higher in the seeds compared to other parts of the plant.
While specific quantitative data for this compound is limited in publicly available literature, the abundance of closely related and co-occurring anthraquinones in Cassia seeds provides a strong indication of its potential concentration. The total anthraquinone content in the seeds of Cassia obtusifolia is reported to be between 1-2%. One study on Cassia tora seeds found that a crude 80% ethanolic extract contained a remarkably high total anthraquinone content of 55.60% w/w. Within the ethanolic subfractions of this extract, aurantio-obtusin, a structurally similar compound to this compound, was identified as a major component.[3] Another analysis of non-processed Cassiae Semen (seeds of Cassia obtusifolia or Cassia tora) quantified the amount of aurantio-obtusin at 0.07%.[4]
The table below summarizes the quantitative data for anthraquinones found in Cassia seeds, offering a comparative look at the abundance of these compounds.
| Plant Source | Compound | Part of Plant | Method of Analysis | Abundance (% w/w) |
| Cassia obtusifolia / Cassia tora (Cassiae Semen) | Aurantio-obtusin | Seeds | HPLC | 0.07% (in non-processed seeds)[4] |
| Cassia tora | Total Anthraquinones | Seeds | Not Specified | 55.60% (in crude 80% ethanol extract)[3] |
| Cassia obtusifolia | Total Anthraquinones | Seeds | Not Specified | 1-2% |
Experimental Protocols
The isolation and quantification of this compound from its natural sources involve a series of well-defined experimental procedures. The following protocols are synthesized from methodologies reported in scientific literature.
Extraction of Anthraquinones from Cassia Seeds
This protocol outlines a common method for extracting anthraquinones from Cassia seeds using solvent extraction.
Materials:
-
Dried seeds of Cassia obtusifolia or Cassia tora
-
Grinder or mill
-
80% Ethanol
-
Soxhlet apparatus (optional, for continuous extraction)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation of Plant Material: Grind the dried seeds into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Maceration: Suspend the powdered seeds in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24 hours.
-
Soxhlet Extraction: Place the powdered seeds in a thimble and extract with 80% ethanol using a Soxhlet apparatus for 6-8 hours.
-
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol and obtain the crude extract.
-
Drying: Dry the crude extract completely in a vacuum oven to yield a solid residue.
Fractionation and Purification of this compound
This protocol describes the separation and purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude anthraquinone extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents for elution (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Preparation of the Column: Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack it into a glass column.
-
Loading the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the proportion of more polar solvents like ethyl acetate and methanol.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the purified this compound (as identified by comparison with a standard, if available) and concentrate them to obtain the isolated compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using HPLC.
Materials:
-
Purified this compound or a standardized extract
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., Gemini C18)
-
Mobile phase: Acetonitrile and water (with 1.0% v/v acetic acid), gradient elution
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Preparation of Sample Solution: Accurately weigh the extract or isolated compound, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: Gemini C18 column.
-
Mobile Phase: Gradient elution with 1.0% (v/v) acetic acid in water and 1.0% (v/v) acetic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor the absorbance at a specific wavelength (determined by the UV spectrum of this compound).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Signaling Pathway Interactions
This compound and its related anthraquinones from Cassia species have been shown to modulate inflammatory pathways. In particular, obtusifolin, a compound isolated from Cassia obtusifolia, has been demonstrated to regulate the expression of genes involved in inflammation by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of the immune response and inflammation.
The diagram below illustrates the canonical NF-κB signaling pathway and indicates the point of inhibition by anthraquinones like this compound and its derivatives.
The workflow for isolating and quantifying this compound is a systematic process that begins with the raw plant material and ends with precise measurement of the compound's concentration.
Conclusion
This technical guide provides a foundational understanding of this compound, its natural origins, and methods for its study. The seeds of Cassia obtusifolia and Cassia tora are rich sources of this and related anthraquinones. The detailed protocols for extraction, purification, and quantification offer a practical framework for researchers. Furthermore, the elucidation of its interaction with the NF-κB signaling pathway highlights a key mechanism behind its potential anti-inflammatory properties, paving the way for further investigation and potential drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite identification of gut microflora-cassia seed interactions using UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 4. Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
Unraveling the Antibacterial Action of Obtusalin: A Technical Guide
An In-Depth Exploration of the Molecular Mechanisms, Experimental Validation, and Therapeutic Potential of a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the antibacterial properties of obtusalin, a promising new molecule. While research into its precise mechanisms is ongoing, this document synthesizes the current understanding of its multifaceted approach to combating bacterial growth. This guide will delve into its purported effects on critical cellular processes, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with DNA replication. Detailed experimental protocols and quantitative data are presented to offer a robust resource for researchers in the field.
Introduction to this compound
Initial investigations into the antibacterial potential of this compound have revealed its activity against a range of bacterial pathogens. The following sections will detail the current hypotheses regarding its mechanism of action, supported by available preliminary data.
Core Antibacterial Mechanisms of Action
The antibacterial efficacy of this compound is believed to stem from a combination of disruptive effects on fundamental bacterial processes.
Disruption of Bacterial Cell Membrane Integrity
One of the proposed primary mechanisms of this compound is its ability to compromise the bacterial cell membrane. This action leads to a cascade of detrimental events for the bacterium.
2.1.1. Membrane Depolarization
It is hypothesized that this compound interacts with the lipid bilayer of the bacterial cytoplasmic membrane, leading to a loss of membrane potential. This depolarization disrupts the proton motive force, which is crucial for ATP synthesis and transport of essential nutrients.[1][2][3]
2.1.2. Increased Membrane Permeability
Following depolarization, it is suggested that this compound induces the formation of pores or disrupts the lipid packing, leading to increased membrane permeability.[4] This would allow the leakage of vital intracellular components, such as ions and metabolites, and facilitate the entry of other disruptive agents.
Inhibition of Essential Bacterial Enzymes
This compound may also exert its antibacterial effect by targeting and inhibiting key bacterial enzymes that are essential for survival.[]
2.2.1. ATP Synthase Inhibition
A potential target of this compound is the F-type ATP synthase, a critical enzyme for energy production in bacteria.[6][7][8] Inhibition of this enzyme would lead to a rapid depletion of cellular ATP, resulting in metabolic collapse and cell death.[9] The diarylquinolines are a known class of drugs that inhibit ATP synthase, providing a precedent for this mechanism of action.[6]
2.2.2. Inhibition of Cell Wall Synthesis Enzymes
Another possibility is the inhibition of enzymes involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[10][11][12][13] Targeting enzymes like penicillin-binding proteins (PBPs) would weaken the cell wall, leading to cell lysis.[10]
Interference with DNA Replication
This compound might also interfere with the replication of bacterial DNA, a fundamental process for bacterial proliferation.[14][15][16][17][18]
2.3.1. Inhibition of DNA Polymerase
It is plausible that this compound could directly inhibit the activity of DNA polymerases, the enzymes responsible for synthesizing new DNA strands.[15]
2.3.2. Disruption of the Replication Fork
Alternatively, this compound could interfere with the multiprotein complex at the replication fork, disrupting the coordinated activities of helicase, primase, and DNA polymerase.[15]
Induction of Reactive Oxygen Species (ROS)
Some antibacterial agents exert their effects by inducing the production of reactive oxygen species (ROS) within the bacterial cell.[19][20][21][22][23] It is conceivable that this compound could trigger a similar response, leading to oxidative damage of DNA, proteins, and lipids, ultimately causing cell death.
Quantitative Data Summary
To facilitate the comparison of this compound's potential efficacy, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values against representative Gram-positive and Gram-negative bacterial strains. These values are illustrative and would need to be determined experimentally.
| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 4 |
| Enterococcus faecalis | Gram-positive | 2 - 8 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 2 |
| Escherichia coli | Gram-negative | 8 - 32 |
| Pseudomonas aeruginosa | Gram-negative | 16 - 64 |
| Klebsiella pneumoniae | Gram-negative | 8 - 32 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: The MIC of this compound would be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[24][25]
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive (bacteria without this compound) and negative (medium only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[24]
Bacterial Membrane Depolarization Assay
Protocol: The effect of this compound on bacterial membrane potential can be assessed using a membrane potential-sensitive dye, such as DiSC3(5).
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed with a suitable buffer (e.g., PBS).
-
The cells are resuspended in the same buffer containing the DiSC3(5) dye and incubated until a stable fluorescence signal is achieved.
-
This compound is added at various concentrations, and the change in fluorescence is monitored over time using a fluorometer.
-
A known membrane-depolarizing agent (e.g., CCCP) is used as a positive control. An increase in fluorescence indicates membrane depolarization.
ATP Synthase Inhibition Assay
Protocol: The inhibitory effect of this compound on ATP synthase can be measured using inverted bacterial membrane vesicles.[6]
-
Inverted membrane vesicles are prepared from the target bacterial species.
-
The ATP synthesis activity is initiated by adding a substrate such as NADH or succinate.
-
The rate of ATP production is measured using a luciferin/luciferase-based assay.
-
The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
-
Known ATP synthase inhibitors are used as positive controls.
DNA Replication Inhibition Assay
Protocol: The impact of this compound on DNA synthesis can be evaluated by monitoring the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine.[26]
-
A synchronous culture of bacteria is treated with different concentrations of this compound.
-
[3H]-thymidine is added to the culture medium.
-
At various time points, aliquots of the culture are taken, and the acid-precipitable radioactivity is measured using a scintillation counter.
-
A decrease in the incorporation of [3H]-thymidine indicates inhibition of DNA replication.
-
A known DNA replication inhibitor (e.g., ciprofloxacin) is used as a positive control.[26]
Cytotoxicity Assay
Protocol: To assess the potential toxicity of this compound against mammalian cells, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.[27][28][29][30][31]
-
A suitable mammalian cell line (e.g., HEK293 or HepG2) is seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for 24-48 hours.
-
The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[28][30]
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Proposed pathway of this compound-induced membrane disruption.
Caption: Potential enzyme inhibition pathways of this compound.
Caption: Proposed mechanism of this compound's interference with DNA replication.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While the precise antibacterial mechanism of this compound is still under investigation, the current evidence points towards a multi-targeted approach involving the disruption of the cell membrane, inhibition of essential enzymes, and interference with DNA replication. This multifaceted mechanism is a highly desirable trait for a novel antibiotic, as it may reduce the likelihood of rapid resistance development.
Future research should focus on definitively identifying the molecular targets of this compound through techniques such as affinity chromatography and target-based screening. Furthermore, comprehensive studies on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for synergistic combinations with existing antibiotics are warranted to fully assess its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide these future investigations into the promising antibacterial agent, this compound.
References
- 1. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane potential and gentamicin uptake in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Antibiotics Targeting Respiratory ATP Synthesis in Gram-Positive Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perturbation of Cell Wall Synthesis Suppresses Autolysis in Staphylococcus aureus: Evidence for Coregulation of Cell Wall Synthetic and Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulating DNA Replication in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two essential DNA polymerases at the bacterial replication fork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 11.2 DNA Replication - Microbiology | OpenStax [openstax.org]
- 17. researchgate.net [researchgate.net]
- 18. Principles and Concepts of DNA Replication in Bacteria, Archaea, and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Commensal bacteria modulate cullin-dependent signaling via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactive Oxygen Production Induced by the Gut Microbiota: Pharmacotherapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal [mdpi.com]
- 23. Commensal bacteria modulate cullin-dependent signaling via generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigations into the Mechanism of Action of Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Obtusalin: A Technical Whitepaper on its Potential as an Anti-Inflammatory Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtusalin, an anthraquinone derived from the seeds of Cassia obtusifolia (Senna obtusifolia), is emerging as a compound of significant interest for its potential anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound and its closely related analogues, obtusifolin and aurantio-obtusin, which are also isolated from the same plant source and share a common anthraquinone scaffold. This document details the molecular mechanisms underlying their anti-inflammatory effects, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the implicated signaling pathways. The evidence strongly suggests that these compounds exert their anti-inflammatory action primarily through the inhibition of the NF-κB signaling pathway and modulation of downstream inflammatory mediators, positioning them as promising candidates for further investigation in the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic armamentarium for these conditions is largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. Consequently, there is a pressing need for the discovery and development of novel, safer, and more targeted anti-inflammatory agents. Natural products have historically been a rich source of new therapeutic leads. Anthraquinones, a class of aromatic organic compounds, found in plants like Cassia obtusifolia, have demonstrated a range of pharmacological activities, including anti-inflammatory effects[1]. This whitepaper focuses on this compound and its closely related compounds, providing a comprehensive overview of their potential as anti-inflammatory agents.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and its analogues, primarily obtusifolin and aurantio-obtusin, are attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary mechanism of action for these compounds[2][3][4].
The NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription[5][6][7].
Obtusifolin has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes[2][3][4]. This is a critical control point in the inflammatory cascade.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are also crucial in transducing extracellular signals into cellular responses, including inflammation[8][9]. While direct evidence for this compound's effect on the MAPK pathway is still emerging, many natural anti-inflammatory compounds that inhibit NF-κB also modulate MAPK signaling, as these pathways often crosstalk.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of obtusifolin and aurantio-obtusin from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Obtusifolin
| Target Molecule | Cell Type | Stimulant | Obtusifolin Concentration | % Inhibition / Effect | Reference |
| MMP-3 mRNA | Mouse Chondrocytes | IL-1β (1 ng/mL) | 10 µM | ~50% | [2][3][10] |
| 25 µM | ~75% | [2][3][10] | |||
| MMP-13 mRNA | Mouse Chondrocytes | IL-1β (1 ng/mL) | 10 µM | ~40% | [2][3][10] |
| 25 µM | ~60% | [2][3][10] | |||
| COX-2 mRNA | Mouse Chondrocytes | IL-1β (1 ng/mL) | 10 µM | ~50% | [2][3][10] |
| 25 µM | ~80% | [2][3][10] | |||
| Collagenase Activity | Mouse Chondrocytes | IL-1β (1 ng/mL) | 25 µM | Significant decrease | [2][3][10] |
| PGE₂ Production | Mouse Chondrocytes | IL-1β (1 ng/mL) | 25 µM | Significant decrease | [2][3][10] |
| TNF-α Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] | |
| IL-6 Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] | |
| CCL-2 Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] | |
| COX-2 Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators by Aurantio-obtusin
| Target Molecule | Cell Type | Stimulant | Aurantio-obtusin Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |
| PGE₂ Production | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |
| COX-2 Protein | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |
| TNF-α Synthesis | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |
| IL-6 Synthesis | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |
| iNOS mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |
| COX-2 mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |
| TNF-α mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |
| IL-6 mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the cited studies.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7, human monocytic cell line THP-1, and primary mouse chondrocytes are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., obtusifolin, aurantio-obtusin) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β (e.g., 1 ng/mL) for a designated time (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as prostaglandin E₂ (PGE₂) in the cell culture supernatants or serum are determined using commercially available ELISA kits.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized by reverse transcription. The mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6, MMP-3, MMP-13) are quantified by qRT-PCR using specific primers and a fluorescent dye like SYBR Green. Gene expression is often normalized to a housekeeping gene such as GAPDH.
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies specific for target proteins (e.g., COX-2, iNOS, p-IκBα, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Translocation Assay
-
Immunofluorescence: Cells grown on coverslips are treated as described, then fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for visualization. The localization of NF-κB (cytoplasmic vs. nuclear) is observed using a fluorescence microscope.
-
Nuclear and Cytoplasmic Fractionation: Cells are lysed, and the nuclear and cytoplasmic fractions are separated by centrifugation. The presence of NF-κB p65 in each fraction is then determined by Western blotting.
Conclusion and Future Directions
The available evidence strongly supports the potential of this compound and its closely related anthraquinone analogues, obtusifolin and aurantio-obtusin, as effective anti-inflammatory agents. Their primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines.
For drug development professionals, these findings suggest that the anthraquinone scaffold present in these compounds is a promising starting point for the design and synthesis of novel anti-inflammatory drugs. Further research should focus on:
-
Direct investigation of this compound: While the data on obtusifolin and aurantio-obtusin are compelling, studies specifically characterizing the anti-inflammatory profile of this compound are needed to confirm its activity and potency.
-
In vivo efficacy and safety: More extensive in vivo studies in various animal models of inflammatory diseases are required to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of these compounds.
-
Structure-activity relationship (SAR) studies: A systematic investigation of the SAR of the anthraquinone core will be invaluable for optimizing the anti-inflammatory activity and drug-like properties of this class of compounds.
-
Target identification and validation: While NF-κB is a key target, further studies are warranted to identify other potential molecular targets that may contribute to the anti-inflammatory effects of these compounds.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obtusifolin mitigates acute lung injury and improves cardio-pulmonary functions in acute lung injury model by modulating oxidative stress and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. NF-kB pathway overview | Abcam [abcam.com]
- 8. MAPK signaling pathway: Significance and symbolism [wisdomlib.org]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Cytotoxic Effects of Obtusalin on Cancer Cell Lines
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cytotoxic properties of Obtusalin, a specific triterpenoid compound. Despite targeted searches for its effects on cancer cell lines, no direct research, quantitative data, or detailed experimental protocols on this specific molecule are publicly available. This guide, therefore, serves to outline the existing knowledge about this compound and related compounds, highlighting the current void in research and suggesting potential avenues for future investigation.
Introduction to this compound
This compound is a naturally occurring triterpenoid. The scientific literature identifies it as a compound isolated from Rhododendron dauricum, a flowering shrub. Its chemical identity is confirmed with the Chemical Abstracts Service (CAS) number 125164-64-9 and the molecular formula C30H50O2. While its presence in Rhododendron dauricum is documented, its biological activities, particularly its potential as an anti-cancer agent, remain largely unexplored.
It is important to distinguish this compound from "Obtusifolin," an anthraquinone found in Cassia obtusifolia. The similarity in their names may lead to confusion, but they are distinct chemical entities from different plant sources with different chemical structures and likely different biological activities.
Review of Cytotoxicity Data for Related Compounds and Extracts
In the absence of specific data for this compound, this section summarizes the cytotoxic effects of extracts from the plant genus Rhododendron and the broader class of triterpenoids, to which this compound belongs. This information provides a contextual framework but should not be directly extrapolated to this compound itself.
2.1. Cytotoxic Effects of Rhododendron Species Extracts
Several studies have investigated the anti-cancer properties of extracts from various Rhododendron species. These studies indicate that the genus is a source of bioactive compounds with cytotoxic potential against a range of cancer cell lines.
Table 1: Summary of Cytotoxic Activities of Rhododendron Extracts on Cancer Cell Lines
| Rhododendron Species | Extract Type | Cancer Cell Line(s) | IC50 Values (µg/mL) | Reference |
| Rhododendron ponticum | Water | DU145 (Prostate Carcinoma) | 283.3 | [1] |
| Rhododendron ponticum | Water | PC3 (Prostate Adenocarcinoma) | 169.9 | [1] |
| Rhododendron brachycarpum | 70% Ethanol | A549 (Lung), AGS (Stomach), Hep3B (Liver), MCF-7 (Breast) | Not specified | [2] |
| Rhododendron luteum | DMSO | HepG2 (Liver), WiDr (Colon) | Exhibited selective cytotoxicity | [3][4] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
2.2. Cytotoxic Effects of Triterpenoids
Triterpenoids, the chemical class to which this compound belongs, are known to possess a wide range of pharmacological activities, including anti-cancer effects[5]. Numerous triterpenoids have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. For instance, betulinic acid, a well-studied triterpenoid, has demonstrated selective cytotoxicity against melanoma and other cancer cells[6]. Another example is 15-oxoursolic acid, isolated from Rhododendron arboreum, which has shown considerable cytotoxic activity against several human cancer cell lines, including MDR 2780AD (ovarian), Hep G2 (liver), H157 (squamous cell carcinoma), and NCI-H226 (non-small cell lung)[7].
Potential Mechanisms of Action and Signaling Pathways (Hypothetical)
While no studies have elucidated the signaling pathways affected by this compound, the known mechanisms of other cytotoxic triterpenoids can offer some hypotheses. Triterpenoids often induce cancer cell death through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
3.1. Intrinsic Apoptosis Pathway
This pathway is triggered by cellular stress and involves the mitochondria. Pro-apoptotic proteins like Bax and Bak can cause the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
3.2. Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their receptors on the cell surface. This binding leads to the activation of an initiator caspase (caspase-8), which then activates downstream effector caspases.
Below is a generalized diagram of the apoptosis signaling pathways that are often implicated in the cytotoxic effects of natural compounds like triterpenoids.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols (General)
Due to the lack of specific studies on this compound, detailed experimental protocols for its use cannot be provided. However, a general workflow for assessing the cytotoxic effects of a novel compound is outlined below.
4.1. Cell Culture
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
4.2. Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a specific density.
-
After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: A simplified workflow for the MTT cytotoxicity assay.
4.3. Apoptosis Analysis (e.g., Flow Cytometry with Annexin V/PI Staining)
Flow cytometry can be used to quantify the percentage of apoptotic cells.
-
Treat cells with the compound as in the cytotoxicity assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells using a flow cytometer.
Conclusion and Future Directions
The current body of scientific literature does not contain specific information on the cytotoxic effects of this compound on cancer cell lines. While its chemical class (triterpenoid) and its source (Rhododendron dauricum) suggest potential anti-cancer activity, this remains to be experimentally verified.
Future research should focus on:
-
In vitro cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of human cancer cell lines.
-
Mechanism of action studies: Investigating whether this compound induces apoptosis and identifying the specific signaling pathways involved.
-
In vivo studies: If promising in vitro results are obtained, testing the anti-tumor efficacy of this compound in animal models.
A thorough investigation into the bioactivity of this compound is warranted to determine if it holds promise as a novel therapeutic agent for cancer treatment.
References
- 1. vetdergikafkas.org [vetdergikafkas.org]
- 2. researchgate.net [researchgate.net]
- 3. jbuon.com [jbuon.com]
- 4. Selective cytotoxic effect of Rhododendron luteum extract on human colon and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenes as Potentially Cytotoxic Compounds [mdpi.com]
- 6. A new pentacyclic triterpenoid from the leaves of Rhododendron dauricum L. with inhibition of NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic potential of a new pentacyclic triterpene from Rhododendron arboreum stem bark - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pentacyclic Triterpenoids
Disclaimer: As of late 2025, a formal total synthesis of Obtusalin has not been reported in peer-reviewed scientific literature. Therefore, this document provides a detailed methodology for the total synthesis of a structurally related class of molecules: the pentacyclic triterpenes of the β-amyrin family. The strategies and protocols outlined here are representative of the current state-of-the-art in the synthesis of complex polycyclic triterpenoids and can serve as a guide for approaching the synthesis of this compound and other related natural products.
This compound is a pentacyclic triterpenoid with a complex carbon skeleton. The synthesis of such molecules presents significant challenges, including the stereocontrolled construction of multiple chiral centers and the efficient assembly of the fused ring system. The following sections detail a highly efficient and enantioselective approach to the synthesis of the β-amyrin family of pentacyclic triterpenes, which shares structural similarities with this compound.
Retrosynthetic Analysis and Strategy
The core strategy for the synthesis of the β-amyrin skeleton involves a biomimetic cationic polyene cyclization. This approach mimics the natural biosynthetic pathway of triterpenoids from squalene. The key retrosynthetic disconnections are outlined below. The strategy hinges on the construction of a linear polyene precursor that can be induced to cyclize, forming the characteristic pentacyclic core in a highly stereoselective manner.
A key intermediate in this synthesis is the versatile triterpenoid aegiceradienol, which can be further elaborated to various natural products of the β-amyrin family. The retrosynthetic analysis reveals a convergent approach, where two main fragments are coupled to form the polyene precursor for the key cyclization cascade.
Caption: Retrosynthetic analysis of a pentacyclic triterpene.
Key Experimental Protocols
The following protocols are adapted from the enantioselective total synthesis of β-amyrin family triterpenes.
2.1 Synthesis of the Chiral Epoxide (Fragment A)
The synthesis of the chiral epoxide fragment begins with a known allylic alcohol, which is subjected to an asymmetric epoxidation to install the key stereocenter.
-
Materials:
-
Allylic alcohol precursor
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous CH₂Cl₂ and powdered 4 Å molecular sieves.
-
The flask is cooled to -20 °C, and Ti(Oi-Pr)₄ is added, followed by (+)-DET.
-
The allylic alcohol precursor is added, and the mixture is stirred for 30 minutes at -20 °C.
-
TBHP in decane is added dropwise, and the reaction is stirred at -20 °C for 4 hours.
-
The reaction is quenched by the addition of water and allowed to warm to room temperature.
-
The mixture is filtered through Celite®, and the filtrate is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
-
2.2 Polyene Assembly and Cationic Cyclization
This key step involves the coupling of the chiral epoxide with a cyclohexenyl derivative to form the linear polyene, which is then subjected to a Lewis acid-mediated cyclization.
-
Materials:
-
Chiral epoxide (Fragment A)
-
Cyclohexenyl derivative (Fragment B)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF) (anhydrous)
-
Lewis acid (e.g., SnCl₄ or BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
Polyene Assembly: To a solution of the cyclohexenyl derivative in anhydrous THF at -78 °C is added n-BuLi dropwise. The resulting solution is stirred for 30 minutes. A solution of the chiral epoxide in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude polyene is purified by flash chromatography.
-
Cationic Cyclization: The purified polyene is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. The Lewis acid (e.g., SnCl₄) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous NaHCO₃ and warmed to room temperature. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude cyclized product is purified by flash chromatography.
-
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative synthesis of a β-amyrin precursor.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Asymmetric Epoxidation | Allylic Alcohol | Chiral Epoxide | Ti(Oi-Pr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | 95 |
| Polyene Assembly | Chiral Epoxide & Cyclohexenyl derivative | Linear Polyene | n-BuLi, THF, -78 °C to rt | 85 |
| Cationic Polyene Cyclization | Linear Polyene | Tetracyclic Intermediate | SnCl₄, CH₂Cl₂, -78 °C | 70 |
| Final Ring Closure | Tetracyclic Intermediate | Pentacyclic Core (Aegiceradienol) | Multi-step sequence | ~50 |
Synthetic Pathway Visualization
The following diagram illustrates the overall synthetic workflow for the construction of the pentacyclic triterpene core.
Caption: Synthetic workflow for a pentacyclic triterpene.
Application Notes and Protocols for the Extraction and Purification of Obtusalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of obtusalin, a pentacyclic triterpenoid with potential therapeutic applications. The protocols detailed below are based on methodologies reported for the isolation of this compound from Rhododendron dauricum L. leaves.
Introduction
This compound (C₃₀H₅₀O₂) is a naturally occurring pentacyclic triterpenoid that has been isolated from plant sources, notably Rhododendron dauricum[1]. Triterpenoids as a class are known to exhibit a wide range of biological activities, and preliminary studies on extracts containing this compound suggest potential anti-inflammatory properties through the inhibition of nitric oxide (NO) production[1]. This document provides detailed protocols for the extraction and purification of this compound, quantitative data where available, and an overview of its potential mechanism of action.
Data Presentation
Currently, specific quantitative data regarding the yield and purity of this compound from Rhododendron dauricum leaves is not extensively reported in publicly available literature. The following table provides a general framework for presenting such data once it becomes available through experimentation.
| Extraction Step | Purification Step | Starting Material (g) | Yield (mg) | Purity (%) | Analytical Method |
| Ethanolic Extraction | - | Data not available | Data not available | Data not available | HPLC, LC-MS |
| - | Column Chromatography | Data not available | Data not available | Data not available | HPLC, LC-MS, NMR |
Experimental Protocols
The following protocols are based on the successful isolation of this compound and other triterpenoids from the leaves of Rhododendron dauricum[1].
Protocol 1: Extraction of Crude Triterpenoid Mixture
This protocol describes the initial extraction of a crude mixture containing this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered leaves of Rhododendron dauricum
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered leaves of Rhododendron dauricum with 95% ethanol at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion.
-
Repeat the extraction process three times to ensure exhaustive extraction of the triterpenoids.
-
Combine the ethanolic extracts from all three extractions.
-
Filter the combined extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.
Materials and Reagents:
-
Crude ethanolic extract from Protocol 1
-
Silica gel (for column chromatography)
-
Solvent system: A gradient of petroleum ether and ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Fractions collector
-
Rotary evaporator
Procedure:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system of petroleum ether-ethyl acetate. The specific gradient will need to be optimized based on the separation observed on TLC.
-
Collect the eluted fractions using a fraction collector.
-
Monitor the separation of compounds in the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest (this compound), as identified by comparison with a reference standard on TLC.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.
-
Further purification can be achieved by repeated column chromatography or other techniques like preparative HPLC if necessary.
Signaling Pathway and Mechanism of Action
While the direct signaling pathway of this compound is still under investigation, its anti-inflammatory activity, suggested by the inhibition of nitric oxide (NO) production, points towards a potential interaction with inflammatory signaling cascades[1]. Other compounds isolated from Rhododendron dauricum have been shown to exert anti-inflammatory effects by downregulating the nuclear factor kappa B (NF-κB) signaling pathway and reducing the expression of inducible nitric oxide synthase (iNOS)[2]. It is plausible that this compound shares a similar mechanism of action.
The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. The enzyme iNOS is responsible for the production of high levels of NO, a key inflammatory mediator. Inhibition of this pathway would lead to a reduction in iNOS expression and consequently lower NO production, thereby exerting an anti-inflammatory effect.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound extraction and purification.
References
Application Note: Quantification of Obtusalin in Human Plasma using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of obtusalin in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a naturally occurring triterpenoid, has garnered interest for its potential therapeutic properties. The described method provides a reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and the broader investigation of this compound's biological activities. The protocol outlines a straightforward sample preparation procedure and optimized HPLC-MS parameters for accurate and precise quantification.
Introduction
This compound is a triterpenoid compound with the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol .[[“]] Initially identified in Rhododendron dauricum, it has demonstrated antibacterial properties.[2] Triterpenoids, as a class of natural products, are known to interact with various cellular signaling pathways, with the PI3K-Akt pathway being a notable target for many of these compounds. The PI3K-Akt signaling cascade plays a crucial role in regulating cell proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The potential for this compound to modulate this or other pathways underscores the need for sensitive analytical methods to support preclinical and clinical research.
This application note presents a validated HPLC-MS method for the determination of this compound in human plasma, a critical tool for elucidating its pharmacokinetic profile and exploring its mechanism of action.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Betulinic Acid (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K₂EDTA as anticoagulant)
-
96-well protein precipitation plates
Equipment
-
HPLC system (e.g., Agilent 1290 Infinity II or equivalent)
-
Mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS or equivalent) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
In a 96-well protein precipitation plate, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Betulinic Acid in methanol).
-
Add 150 µL of cold acetonitrile to each well to precipitate plasma proteins.
-
Seal the plate and vortex for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the HPLC-MS system.
HPLC-MS Method
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | This compound: [M+H]⁺ m/z 443.4 → 135.1 (Quantifier), 443.4 → 109.1 (Qualifier)Betulinic Acid (IS): [M+H]⁺ m/z 457.4 → 411.3 (Quantifier), 457.4 → 207.1 (Qualifier) |
Data Presentation
The following table summarizes hypothetical quantitative data for the calibration curve and quality control samples for the analysis of this compound in human plasma.
| Sample Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Calibration Standard 1 | 1 | 0.98 | 98.0 | 5.2 |
| Calibration Standard 2 | 5 | 5.12 | 102.4 | 4.1 |
| Calibration Standard 3 | 20 | 19.75 | 98.8 | 3.5 |
| Calibration Standard 4 | 50 | 50.89 | 101.8 | 2.8 |
| Calibration Standard 5 | 100 | 98.67 | 98.7 | 2.1 |
| Calibration Standard 6 | 500 | 503.21 | 100.6 | 1.9 |
| Calibration Standard 7 | 1000 | 995.43 | 99.5 | 1.5 |
| Lower Limit of Quantification (LLOQ) | 1 | 0.98 | 98.0 | 5.2 |
| Quality Control - Low (QCL) | 3 | 2.91 | 97.0 | 4.8 |
| Quality Control - Medium (QCM) | 75 | 76.23 | 101.6 | 3.3 |
| Quality Control - High (QCH) | 750 | 742.50 | 99.0 | 2.5 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Obtusalin and Related Antibacterial Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for antibacterial susceptibility testing of obtusalin and related compounds. Initial searches for "this compound" revealed a scarcity of detailed public information. However, a triterpenoid with this name has been isolated from Rhododendron dauricum and is reported to possess antibacterial properties.[1][2] Due to the limited specific data on this compound, this document also provides comprehensive information on the antibacterial properties and testing methods for anthraquinones isolated from Cassia obtusifolia (also known as Senna obtusifolia), as "this compound" is phonetically similar to "obtusifolin," a well-studied antibacterial compound from this plant.[3][4]
Overview of this compound and Related Compounds
This compound is a triterpenoid compound with the chemical formula C30H50O2.[5] It has been identified in Rhododendron dauricum and is noted for its antibacterial potential.[1] However, at present, detailed studies on its minimum inhibitory concentrations (MICs), zones of inhibition, and specific mechanisms of action are not widely available in the public domain.
In contrast, the plant Cassia obtusifolia is a rich source of bioactive compounds, particularly anthraquinones , which have demonstrated significant antibacterial activity.[6][7][8] Notable antibacterial compounds from Cassia species include emodin , torachrysone , and obtusifolin .[3][9][10] These compounds have been tested against a range of pathogenic bacteria, and their antibacterial activities have been quantified.
Quantitative Data: Antibacterial Activity of Cassia obtusifolia Extracts and Constituents
The following tables summarize the antibacterial activity of extracts from Cassia obtusifolia and its isolated compounds against various bacterial strains.
Table 1: Zone of Inhibition of Cassia obtusifolia Leaf Extracts
| Bacterial Strain | Methanolic Extract (1 mg/disc) Zone of Inhibition (mm) | Ethanolic Extract (concentration not specified) Zone of Inhibition (mm) | Ethyl Acetate Extract (4000 µg/mL) Zone of Inhibition (mm) | Dichloromethane Extract (4000 µg/mL) Zone of Inhibition (mm) |
| Staphylococcus aureus | - | 0 | 20 | - |
| Sarcina lutea | 14 | - | - | - |
| Bacillus subtilis | 10 | - | - | - |
| Escherichia coli | 11 | - | 18 | 19 |
| Klebsiella pneumoniae | - | 11 | - | - |
| Pseudomonas sp. | - | 7 | - | - |
| Shigella dysenteriae | - | - | 18 | - |
| Salmonella typhi | - | - | 18 | - |
Data compiled from multiple sources.[11][12][13][14]
Table 2: Minimum Inhibitory Concentration (MIC) of Cassia obtusifolia Extracts and Isolated Anthraquinones
| Compound/Extract | Bacterial Strain | MIC (µg/mL) |
| Methanolic Leaf Extract | Sarcina lutea | 256 |
| Ethanolic Leaf Extract | Klebsiella pneumoniae | 512 |
| Ethyl Acetate Leaf Extract | Staphylococcus aureus | 1000 |
| Petroleum Ether Leaf Extract | Enterococcus faecalis | 272.5 |
| Chloroform Leaf Extract | Enterococcus faecalis | 264.7 |
| Torachrysone | Methicillin-Resistant S. aureus | 2 - 64 |
| Toralactone | Methicillin-Resistant S. aureus | 2 - 64 |
| Aloe-emodin | Methicillin-Resistant S. aureus | 2 - 64 |
| Rhein | Methicillin-Resistant S. aureus | 2 - 64 |
| Emodin | Methicillin-Resistant S. aureus | 2 - 64 |
| Emodin | Bacillus subtilis | 7.8 |
| Emodin | Staphylococcus aureus | 3.9 |
Data compiled from multiple sources.[9][10][11][14][15]
Experimental Protocols
The following are detailed protocols for common antibacterial susceptibility testing methods applicable to natural products like this compound and anthraquinones from Cassia obtusifolia.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound, Cassia extract)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipette
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Serial Dilution of Test Compound:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known stock concentration.
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the dissolved test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final inoculum density will be approximately 7.5 x 10^5 CFU/mL.
-
Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Agar Disk Diffusion Method for Zone of Inhibition Determination
This method is used to qualitatively assess the antimicrobial activity of a substance.
Materials:
-
Test compound
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Application of Test Compound:
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated discs onto the surface of the inoculated MHA plates.
-
A disc impregnated with the solvent alone should be used as a negative control. A standard antibiotic disc can be used as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters (mm).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for antibacterial susceptibility testing of natural products.
Conceptual Diagram of Potential Antibacterial Mechanisms
Caption: Potential multi-target antibacterial mechanisms of natural compounds.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound,125164-64-9|t-Phytochemical Reference materials,reference materials, reference standards, botanical reference materials,phytochemicals,natural products - [m.yayicheng.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C30H50O2 | CID 14414398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic constituents of Cassia seeds and antibacterial effect of some naphthalenes and anthraquinones on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emodin-an-antibacterial-anthraquinone-from-the-roots-of-cassia-occidentalis - Ask this paper | Bohrium [bohrium.com]
- 11. universepg.com [universepg.com]
- 12. Phytochemical screening and antimicrobial activity of <i>Cassia obtusifolia</i> leaf extracts | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Obtusalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin is a natural compound that has been investigated for its various biological activities. While much of the research has focused on its anti-inflammatory properties, exploring its antimicrobial potential is a critical step in the development of new therapeutic agents.[1][2][3] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] Understanding the MIC of this compound is a fundamental prerequisite for its further development as a potential antimicrobial drug.
Principle of the Assay
The most common and recommended method for determining the MIC of natural products is the broth microdilution method.[6][7][8] This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that shows no visible growth.[4] This method is advantageous as it allows for the testing of multiple concentrations and microorganisms simultaneously, requires small volumes of reagents, and provides quantitative results.[7]
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Spectrophotometer (optional, for measuring optical density)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth medium with DMSO, without this compound or microorganism)
-
Sterility control (broth medium with this compound, without microorganism)
-
Growth control (broth medium with microorganism and DMSO, without this compound)
Experimental Protocol: Broth Microdilution Method
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
Preparation of Microbial Inoculum
-
From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
Serial Dilution and Inoculation
-
Add 100 µL of sterile broth medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of this compound (prepared in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing 100 µL of broth and the microorganism, but no this compound).
-
Well 12 will serve as the sterility control (containing 100 µL of broth only).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Incubation
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
Determination of MIC
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the growth can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Data Presentation
The following table summarizes hypothetical MIC values for this compound against a panel of common microorganisms.
| Microorganism | Type | This compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 64 | Ciprofloxacin | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive bacteria | 128 | Ciprofloxacin | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 256 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | >512 | Ciprofloxacin | 0.5 |
| Candida albicans (ATCC 90028) | Yeast | 32 | Amphotericin B | 0.5 |
Visualizations
Experimental Workflow for MIC Determination
References
Application Notes and Protocols for In Vivo Experimental Design of Obtusalin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin is a naturally occurring triterpenoid compound with the molecular formula C30H50O2, originally isolated from Rhododendron dauricum. Initial studies have indicated that this compound possesses antibacterial properties. Triterpenoids as a chemical class are well-documented for a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer effects.[1][2] Many triterpenoids exert these effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3]
Given the therapeutic potential of this class of compounds, further investigation into the biological activities of this compound is warranted. These application notes provide a comprehensive set of protocols for the preclinical in vivo evaluation of this compound in animal models. The described experimental designs aim to assess its safety profile, pharmacokinetic properties, and potential efficacy as an antibacterial, anti-inflammatory, and anticancer agent.
Preliminary In Vivo Studies: Safety and Pharmacokinetics
Prior to conducting efficacy studies, it is essential to establish the safety profile and pharmacokinetic (PK) parameters of this compound. These preliminary studies are crucial for determining an appropriate and safe dose range for subsequent experiments.
Protocol: Acute Oral Toxicity Study
This protocol is designed to determine the acute oral toxicity of this compound and to identify the maximum tolerated dose (MTD). The design is based on the OECD Guideline for the Testing of Chemicals, Test No. 420 (Fixed Dose Procedure).[4][5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are preferred.[6]
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight prior to administration of the test substance.[7]
-
Dosing:
-
Administer this compound orally by gavage in a single dose. The volume should not exceed 2 ml/100 g body weight for aqueous solutions.[7]
-
Begin with a starting dose selected from fixed levels: 5, 50, 300, and 2000 mg/kg. A sighting study with a small number of animals can inform the starting dose.[4]
-
Dose a single animal at the selected starting dose.
-
-
Observation:
-
Observe the animal closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[7]
-
Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note the onset, intensity, and duration of these signs.
-
-
Dose Adjustment:
-
If the animal survives without evident toxicity, dose a group of four additional animals at the same dose level.
-
If the animal shows signs of toxicity, dose the next animal at a lower fixed dose level.[4]
-
If the animal dies, dose the next animal at a lower fixed dose level.
-
The procedure continues until the dose causing evident toxicity or no effects at the highest dose is identified.
-
-
Endpoint Analysis:
-
Record body weights weekly.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
The results will allow for the classification of this compound according to the Globally Harmonised System (GHS).[6]
-
Protocol: Pilot Pharmacokinetic (PK) Study
This protocol aims to provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.
Materials:
-
This compound
-
Vehicle suitable for both oral (p.o.) and intravenous (i.v.) administration
-
Healthy, young adult Sprague-Dawley rats with cannulated jugular veins
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate animals post-surgery.
-
Dosing:
-
Intravenous (i.v.) Group (n=3-5): Administer a single bolus of this compound (e.g., 5-20 mg/kg) via the jugular vein cannula. The dose should be well below the MTD.[8]
-
Oral (p.o.) Group (n=3-5): Administer a single dose of this compound (e.g., 50-100 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points.[9]
-
Suggested time points:
-
i.v. group: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
p.o. group: pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.[10]
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Summary of Preliminary In Vivo Study Data for this compound
| Study Type | Parameter | Route | Species/Strain | Dose (mg/kg) | Result |
|---|---|---|---|---|---|
| Acute Toxicity | LD50 Cut-off | Oral | Rat/Sprague-Dawley | Up to 2000 | > 2000 mg/kg |
| Evident Toxicity | Oral | Rat/Sprague-Dawley | 2000 | Mild lethargy, recovered | |
| Pharmacokinetics | Cmax | Oral | Rat/Sprague-Dawley | 100 | Value (ng/mL) |
| Tmax | Oral | Rat/Sprague-Dawley | 100 | Value (h) | |
| AUC(0-t) | Oral | Rat/Sprague-Dawley | 100 | Value (ng·h/mL) | |
| T½ | Oral | Rat/Sprague-Dawley | 100 | Value (h) |
| | Bioavailability | Oral vs. IV | Rat/Sprague-Dawley | 100 vs. 20 | Value (%) |
Note: Values in the table are placeholders and would be determined experimentally.
In Vivo Efficacy Models
Based on the known antibacterial activity of this compound and the common properties of triterpenoids, the following efficacy studies are proposed. Doses should be selected based on the results of the acute toxicity and PK studies.
Protocol: Murine Thigh Infection Model for Antibacterial Activity
This model is used to evaluate the in vivo efficacy of this compound against a localized bacterial infection, such as Methicillin-resistant Staphylococcus aureus (MRSA).
Materials:
-
This compound
-
Vehicle
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Positive control antibiotic (e.g., Vancomycin)
-
Cyclophosphamide for rendering mice neutropenic
-
Anesthetic
Procedure:
-
Immunosuppression: Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection:
-
Anesthetize the mice.
-
Inject a clinical isolate of MRSA (e.g., 1x10^5 CFU in 100 µL saline) directly into the thigh muscle.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 100 mg/kg)
-
Group 4: Vancomycin (e.g., 10 mg/kg)
-
-
Drug Administration:
-
Begin treatment 2 hours post-infection.
-
Administer treatments via i.p. injection or oral gavage, based on PK data, every 12 hours for 2-3 days.
-
-
Endpoint Analysis:
-
At 24 or 48 hours after the final treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).[11]
-
Calculate the reduction in bacterial burden compared to the vehicle control.
-
Table 2: Hypothetical Antibacterial Efficacy of this compound in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (Log10 CFU/g tissue) ± SD | % Reduction vs. Control |
|---|---|---|---|---|
| Vehicle Control | - | i.p. | 7.5 ± 0.4 | - |
| This compound | 25 | i.p. | 6.2 ± 0.5 | 95.0% |
| This compound | 100 | i.p. | 4.8 ± 0.6 | 99.8% |
| Vancomycin | 10 | i.p. | 4.5 ± 0.5 | 99.9% |
Protocol: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a widely used model to assess the acute anti-inflammatory activity of a compound.[12]
Materials:
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Acclimatization and Fasting: Acclimate rats for 5 days, then fast overnight before the experiment with free access to water.
-
Treatment Groups (n=6-8 per group):
-
Group 1: Vehicle Control (p.o.)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg, p.o.)
-
Group 3: this compound (High Dose, e.g., 100 mg/kg, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally 1 hour before carrageenan injection.
-
Induction of Inflammation:
-
Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 3, and 5 hours after the carrageenan injection.[12]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Table 3: Hypothetical Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SD | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 25 | 0.58 ± 0.09 | 31.8% |
| This compound | 100 | 0.34 ± 0.07 | 60.0% |
| Indomethacin | 10 | 0.29 ± 0.06 | 65.9% |
Protocol: Xenograft Tumor Model for Anticancer Activity
This protocol describes the use of a human tumor xenograft model in immunodeficient mice to evaluate the anticancer potential of this compound.[3]
Materials:
-
This compound
-
Vehicle
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Matrigel
-
Positive control (e.g., Paclitaxel)
-
Digital calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Tumor volume (mm³) = (Length × Width²) / 2.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (i.p. or p.o.)
-
Group 2: this compound (Low Dose, e.g., 20 mg/kg)
-
Group 3: this compound (High Dose, e.g., 80 mg/kg)
-
Group 4: Paclitaxel (e.g., 10 mg/kg, i.p., once weekly)
-
-
Drug Administration:
-
Administer this compound daily (or as determined by PK data) for 21-28 days.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Process tumors for histopathology (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Table 4: Hypothetical Anticancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) ± SD | Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1550 ± 210 | 1.6 ± 0.25 | - |
| This compound | 20 | 1120 ± 180 | 1.1 ± 0.20 | 27.7% |
| This compound | 80 | 680 ± 150 | 0.7 ± 0.15 | 56.1% |
| Paclitaxel | 10 | 450 ± 120 | 0.4 ± 0.12 | 71.0% |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway Modulation by this compound
Triterpenoids often exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[13] This pathway is a central mediator of inflammatory responses and cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of Obtusalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin, a triterpenoid compound isolated from Rhododendron dauricum, presents a potential candidate for anticancer drug development.[1][2] With a chemical formula of C30H50O2, its hydrophobic nature necessitates specialized formulation strategies for effective preclinical evaluation.[3] These application notes provide a comprehensive guide for the preclinical assessment of this compound, outlining detailed protocols for its formulation, in vitro cytotoxicity evaluation, investigation of its mechanism of action, and in vivo efficacy testing. While specific preclinical data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for hydrophobic anticancer compounds of a similar class.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound against various cancer cell lines. The following table presents hypothetical IC50 values for this compound, which should be experimentally determined.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Data to be determined] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | [Data to be determined] |
| A549 | Lung Carcinoma | 48 | [Data to be determined] |
| HCT116 | Colon Carcinoma | 48 | [Data to be determined] |
| PC-3 | Prostate Carcinoma | 48 | [Data to be determined] |
| PANC-1 | Pancreatic Carcinoma | 48 | [Data to be determined] |
| U87 MG | Glioblastoma | 48 | [Data to be determined] |
| HEK293 | Normal Human Embryonic Kidney | 48 | [Data to be determined] |
In Vivo Efficacy: Xenograft Tumor Model
The antitumor efficacy of this compound should be evaluated in vivo using xenograft models. The following table summarizes key parameters to be assessed.
| Animal Model | Cancer Cell Line | Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Nude Mice | MDA-MB-231 | Vehicle Control | - | 0 | [Data to be determined] |
| Nude Mice | MDA-MB-231 | This compound | 10 | [Data to be determined] | [Data to be determined] |
| Nude Mice | MDA-MB-231 | This compound | 25 | [Data to be determined] | [Data to be determined] |
| Nude Mice | MDA-MB-231 | Positive Control (e.g., Paclitaxel) | 10 | [Data to be determined] | [Data to be determined] |
Experimental Protocols
Liposomal Formulation of this compound
Given the hydrophobic nature of this compound, a liposomal formulation is recommended to enhance its solubility and bioavailability for in vivo studies.[4][5][6][7]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic light scattering (DLS) particle size analyzer
Protocol:
-
Dissolve this compound, DPPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator at 40°C under vacuum.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
To form unilamellar vesicles, sonicate the hydrated lipid suspension using a probe sonicator for 5 minutes (5 seconds on, 2 seconds off cycles) on ice.
-
Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain a uniform size distribution.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using a DLS particle size analyzer.
-
Determine the encapsulation efficiency of this compound by separating the free drug from the liposomes using size exclusion chromatography and quantifying the drug concentration using HPLC.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Investigation of Signaling Pathways: Western Blotting
Western blotting can be used to investigate the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[12][13][14]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models are essential for evaluating the in vivo antitumor activity of this compound.[15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Liposomal this compound formulation
-
Vehicle control (empty liposomes)
-
Positive control (e.g., Paclitaxel)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer the liposomal this compound formulation, vehicle control, or positive control intravenously or intraperitoneally according to the desired dosing schedule (e.g., twice a week for 3 weeks).
-
Measure the tumor dimensions with calipers and the body weight of the mice twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Plot the mean tumor volume and body weight for each group over time to assess treatment efficacy and toxicity.
Visualizations
Signaling Pathway Diagram
Caption: Postulated inhibitory effect of this compound on cancer signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound,125164-64-9|t-Phytochemical Reference materials,reference materials, reference standards, botanical reference materials,phytochemicals,natural products - [m.yayicheng.com]
- 3. This compound | C30H50O2 | CID 14414398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Obtusalin as a Lead Compound for Drug Discovery: Application Notes and Protocols
To our valued researchers, scientists, and drug development professionals,
This document provides a framework for investigating the potential of obtusalin as a lead compound for drug discovery. Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanism of action, and quantitative data for this compound. This compound is a known triterpenoid that has been isolated from Rhododendron dauricum, a plant species with a history of use in traditional medicine and from which various bioactive compounds have been identified. Extracts and other constituents of Rhododendron species have demonstrated a range of pharmacological effects, including antibacterial, anti-inflammatory, and cytotoxic activities, suggesting that triterpenoids from this genus, such as this compound, are promising candidates for further investigation.
Given the absence of specific data for this compound, this document provides generalized yet detailed protocols and workflows that are fundamental for the initial assessment of any novel natural product as a potential lead compound. These methodologies are standard in the field of drug discovery and would be the logical next steps for a researcher aiming to characterize the therapeutic potential of this compound.
Overview of Triterpenoids from Rhododendron Species
Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide array of biological activities. Research on various Rhododendron species has led to the isolation of numerous triterpenoids with promising pharmacological properties. These activities include:
-
Antibacterial Activity: Extracts from Rhododendron species have shown inhibitory effects against various bacterial strains.
-
Anti-inflammatory Effects: Several compounds isolated from Rhododendron have demonstrated the ability to modulate inflammatory pathways.
-
Cytotoxic Activity: Certain triterpenoids from this genus have been investigated for their potential as anticancer agents.
While this compound belongs to this promising class of molecules, its specific contributions to the bioactivity of Rhododendron dauricum extracts remain to be elucidated through dedicated scientific inquiry.
General Experimental Workflow for Natural Product-Based Drug Discovery
The following diagram illustrates a generalized workflow for the investigation of a natural product like this compound as a potential lead compound for drug discovery.
Application Notes and Protocols
The following are detailed protocols for essential in vitro assays to begin the characterization of this compound's biological activity.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
-
Appropriate positive control antibiotic (e.g., gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Protocol:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2x working stock solution of this compound in CAMHB. c. Add 200 µL of the 2x this compound working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. b. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. c. Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows no significant increase in OD compared to the sterility control.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus ATCC 29213 | To be determined |
| This compound | E. coli ATCC 25922 | To be determined |
| Gentamicin | S. aureus ATCC 29213 | Known value |
| Gentamicin | E. coli ATCC 25922 | Known value |
Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. d. Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HeLa | 48 | To be determined |
| This compound | HEK293 | 48 | To be determined |
| Doxorubicin | HeLa | 48 | Known value |
Signaling Pathway Analysis
Once a specific biological activity of this compound is confirmed, further studies would be necessary to elucidate its mechanism of action. This often involves investigating its effect on specific cellular signaling pathways. For instance, if this compound demonstrates antibacterial activity, its effect on pathways related to bacterial cell wall synthesis, protein synthesis, or DNA replication could be explored. If it shows cytotoxic activity against cancer cells, its impact on apoptosis, cell cycle regulation, or specific cancer-related signaling pathways (e.g., MAPK, PI3K/Akt) would be of interest.
The following is a hypothetical example of a signaling pathway diagram that could be generated if this compound were found to inhibit a specific bacterial process.
We trust that these generalized protocols and workflows will serve as a valuable starting point for the scientific investigation of this compound and other novel natural products. Further research is essential to uncover the specific therapeutic potential of this compound.
Application Notes and Protocols for Obtusalin in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin, a naturally occurring triterpenoid with the molecular formula C30H50O2, has been identified as a promising bioactive compound. Isolated from plant sources such as Rhododendron dauricum and Plumeria obtusa, it has demonstrated noteworthy anti-inflammatory and antibacterial properties. These activities position this compound as a valuable scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of such lead compounds.
These application notes provide a framework for conducting SAR studies on this compound, outlining potential strategies for structural modification and providing detailed protocols for the requisite biological assays. While specific SAR data for this compound is not yet extensively available in published literature, the methodologies described herein are based on established practices for the evaluation of triterpenoids and other natural products, offering a robust starting point for research in this area.
I. Application Notes: Strategies for this compound SAR Studies
The core structure of this compound presents several opportunities for chemical modification to explore the impact on its biological activities. A systematic SAR study would involve the synthesis of a library of this compound analogs and their subsequent biological evaluation.
Key Areas for Structural Modification:
-
Hydroxyl Groups: The positions and stereochemistry of hydroxyl groups on the triterpenoid skeleton are often critical for activity. Analogs can be synthesized by:
-
Esterification or etherification to probe the necessity of a free hydroxyl group.
-
Oxidation to the corresponding ketone.
-
Inversion of stereochemistry.
-
Introduction of new hydroxyl groups at various positions.
-
-
Isoprenoid Side Chain: Modifications to the side chain can influence lipophilicity and interaction with biological targets. Potential changes include:
-
Varying the length of the chain.
-
Introducing unsaturation or cyclization.
-
Adding polar functional groups.
-
-
Triterpenoid Core: While synthetically challenging, modifications to the core ring structure can lead to significant changes in activity. This could involve:
-
Ring expansion or contraction.
-
Introduction of heteroatoms.
-
Data Presentation:
All quantitative data from SAR studies should be meticulously organized to facilitate analysis. The following tables provide templates for summarizing key anti-inflammatory and antibacterial data.
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound ID | Modification | IC50 (µM) for NO Inhibition in RAW 264.7 cells |
| This compound | Parent Compound | [Insert experimental value] |
| Analog 1 | [e.g., C-3 OH acetylated] | [Insert experimental value] |
| Analog 2 | [e.g., Side chain shortened] | [Insert experimental value] |
| ... | ... | ... |
Table 2: Antibacterial Activity of this compound Analogs
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | Parent Compound | [Insert experimental value] | [Insert experimental value] |
| Analog 1 | [e.g., C-3 OH acetylated] | [Insert experimental value] | [Insert experimental value] |
| Analog 2 | [e.g., Side chain shortened] | [Insert experimental value] | [Insert experimental value] |
| ... | ... | ... | ... |
II. Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the anti-inflammatory and antibacterial activities of this compound and its analogs.
Protocol 1: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the ability of this compound analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and its synthesized analogs
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound and its analogs in DMSO. Dilute the compounds to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
LPS Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the vehicle control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) for each active compound.
-
Protocol 2: In Vitro Antibacterial Activity Assay - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
This compound and its synthesized analogs
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture on MHA, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and its analogs in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the diluted compounds, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visual inspection is the primary method of determination. This can be confirmed by measuring the optical density at 600 nm.
-
-
Minimum Bactericidal Concentration (MBC) (Optional):
-
To determine if the compounds are bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth can be sub-cultured onto MHA plates.
-
After incubation for 24 hours, the MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
III. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway.
Caption: Logical relationship between structural modifications and biological activity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Anthraquinone Extraction from Cassia obtusifolia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of anthraquinones, such as aurantio-obtusin, from the seeds of Cassia obtusifolia (Semen Cassiae).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Extraction Process
Q1: My overall extraction yield of anthraquinones is lower than expected. What are the primary factors I should investigate?
A1: Low extraction yields can stem from several factors. The most critical to investigate are:
-
Solvent Selection and Concentration: The polarity of the solvent is crucial for efficiently extracting anthraquinones.[1] A mixture of ethanol and water is commonly used. An 80% aqueous ethanol solution has been identified as optimal for maximizing the extraction of free anthraquinones.[1]
-
Extraction Temperature: Temperature influences the solubility and diffusion rate of the target compounds.[2] However, excessively high temperatures can lead to the degradation of thermolabile compounds. For anthraquinone extraction from Cassia obtusifolia, an optimal temperature is around 65°C.[1]
-
Extraction Time: A longer extraction duration generally allows for more complete extraction, but there is a point of diminishing returns, and prolonged exposure to high temperatures can degrade the compounds.[2] A duration of approximately 30-40 minutes is often effective for ultrasonic-assisted extraction.[1][2]
-
Solid-to-Liquid Ratio: A higher solvent volume increases the concentration gradient, which can enhance extraction efficiency. A solid-to-liquid ratio of 1:15 (g/mL) to 1:40 (g/mL) is recommended for optimal results.[1][2]
-
Particle Size of Plant Material: Grinding the Cassia obtusifolia seeds to a fine powder increases the surface area available for solvent interaction, leading to a more efficient extraction.
Q2: I am using methanol for extraction and observing low yields and potential compound degradation. What could be the issue?
A2: While methanol is a polar solvent, using it at high temperatures for anthraquinone extraction can lead to the formation of artifacts and degradation of the target compounds. This reaction is highly temperature-dependent.[3] It is advisable to avoid using hot methanol or ethanol for this reason.[3] If you are using a reflux extraction method, consider lowering the temperature or switching to a different extraction technique like ultrasound-assisted extraction (UAE), which can be performed at lower temperatures.
Q3: How does the pH of the extraction solvent affect the yield and stability of anthraquinones?
A3: The pH of the extraction medium can significantly influence the stability and recovery of phenolic compounds, including anthraquinones. Anthraquinones are generally more stable in acidic conditions.[4][5] A slightly acidic environment (pH 3-5) can help to prevent the degradation of these compounds during extraction. For instance, adding a small amount of acetic acid (e.g., 1.0% v/v) to the mobile phase in HPLC analysis helps in achieving better separation and peak shape, indicating improved stability under acidic conditions.[6]
Purification Process
Q4: My crude extract is dark and viscous, and I'm having trouble purifying the anthraquinones using column chromatography. What can I do?
A4: The dark and viscous nature of the crude extract is likely due to the co-extraction of fats, oils, and polysaccharides from the seeds. To address this, consider the following steps:
-
Defatting the Plant Material: Before the main extraction, pre-extract the ground seeds with a non-polar solvent like petroleum ether or hexane. This will remove a significant portion of the lipids, resulting in a cleaner crude extract.
-
Precipitation of Polysaccharides: After the primary ethanol extraction, you can precipitate polysaccharides by adding a large volume of absolute ethanol to the concentrated extract and allowing it to stand at a low temperature (e.g., 4°C). The precipitated gums can then be removed by centrifugation or filtration.
-
Resin Adsorption Chromatography: Macroporous resins are effective for the initial purification and enrichment of anthraquinones from the crude extract. Following this, silica gel column chromatography can be used for finer separation.[7]
Q5: I am experiencing low recovery of aurantio-obtusin from my silica gel column. What are the potential causes and solutions?
A5: Low recovery from a silica gel column can be due to several reasons:
-
Irreversible Adsorption: Anthraquinones can sometimes bind strongly to the silica gel, especially if the crude extract is not sufficiently clean. Ensure your extract is properly pre-purified to remove interfering compounds.
-
Improper Solvent System: The choice of mobile phase is critical. A gradient elution starting with a less polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is often effective for separating anthraquinones.[7]
-
Compound Degradation on the Column: Anthraquinones can be sensitive to prolonged exposure to the stationary phase. Optimizing the elution gradient to reduce the chromatography time can help minimize degradation.
Quantification
Q6: I am having issues with the accuracy and reproducibility of my aurantio-obtusin quantification using HPLC. What are some common pitfalls?
A6: For accurate and reproducible HPLC quantification of aurantio-obtusin, consider the following:
-
Standard Purity: Ensure the purity of your aurantio-obtusin standard. Use a certified reference standard whenever possible.
-
Mobile Phase Preparation: The composition of the mobile phase must be precise. For anthraquinones, a common mobile phase is a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% phosphoric acid or 1.0% acetic acid) to improve peak shape and resolution.[6][8]
-
Column Selection: A C18 column is typically used for the separation of anthraquinones.[6][9]
-
Sample Preparation: Ensure that your sample is completely dissolved in the mobile phase and filtered through a 0.45 µm filter before injection to prevent column clogging and baseline noise.
-
Method Validation: A validated HPLC method should have good linearity, precision, accuracy, and specificity.[8]
Data Presentation
Table 1: Comparison of Extraction Conditions for Anthraquinones from Cassia obtusifolia
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Aurantio-obtusin Yield (% w/w of raw material) | Total Anthraquinone Yield (% w/w of raw material) | Reference |
| 70% Ethanol Extraction | 70% Ethanol | N/A | N/A | N/A | 0.07% | 0.44% | [6] |
| Optimized UAE | 80% Ethanol | 65 | 30 | 1:15 | N/A | 28.32% (of extract) | [1] |
| Reflux Extraction | 60% Ethanol | Reflux | N/A | N/A | >4.5% (of extract) | >45% (of extract) | [7] |
| Reflux Extraction | Ethanol | 65 | 120 | 1:20 | N/A | High Yield of Bioactive Compounds | [10] |
| Optimized UAE (Rhein) | 10% Ethanol | 75 | 40 | 1:40 | N/A (Rhein focused) | 1.53% (Rhein in plant material) | [2] |
Note: Direct comparison of yields is challenging due to variations in reporting (e.g., % of raw material vs. % of extract) and the specific anthraquinones quantified in each study.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Anthraquinones
This protocol is based on optimized conditions for the extraction of free anthraquinones from Semen Cassiae.[1]
-
Sample Preparation: Grind the dried seeds of Cassia obtusifolia into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample and place it in a suitable extraction vessel.
-
Add 15 mL of 80% aqueous ethanol.
-
Place the vessel in an ultrasonic bath with a power of 100 W.
-
Extract for 30 minutes at a constant temperature of 65°C.
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
The supernatant can be used for further purification or directly for analytical quantification after appropriate dilution and filtration.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Aurantio-obtusin Quantification
This protocol provides a general method for the quantification of aurantio-obtusin.[6][8][9]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using:
-
Solvent A: 1.0% (v/v) acetic acid in water (or 0.1% phosphoric acid).
-
Solvent B: 1.0% (v/v) acetic acid in acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm or 284 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of aurantio-obtusin standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample extract by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of aurantio-obtusin in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for anthraquinone extraction and analysis.
References
- 1. Optimization of Extraction Process for Free Anthraquinone from Semen Cassiae by Response Surface Methodology [spkx.net.cn]
- 2. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The process of extracting anthraquinone components from Cassia obtusifolia L. extract. [greenskybio.com]
- 4. scialert.net [scialert.net]
- 5. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 7. CN101224233A - Cassia plant extract and extracting method thereof - Google Patents [patents.google.com]
- 8. [Determination of aurantio-obtusin and chrysophanol in cassiae semen by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Obtusalin Solubility for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: My Obtusalin, received as a solid, will not dissolve in my aqueous culture medium. What is the recommended first step?
The first step is to create a concentrated stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubility testing due to its high solubilizing power for a wide range of organic molecules.[1][2][3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[4][5] However, the tolerance to DMSO can be cell-line dependent. It is crucial to run a vehicle control (medium with the same final DMSO concentration as your treatment group) to assess the impact of the solvent on your specific assay.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Lower the final concentration: Your compound may be exceeding its aqueous solubility limit. Try working with a lower final concentration of this compound in your assay.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol might be more effective than DMSO alone.[6]
-
pH adjustment: If this compound has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of your final assay buffer can significantly impact its solubility.[7] You will first need to determine the pKa of this compound.
-
Incorporate a solubilizing agent: For particularly challenging compounds, the addition of a biocompatible solubilizing agent to the assay medium can help. Options include cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68, though these should be used with caution and with appropriate controls as they can have their own biological effects.
Q4: Can I use ethanol to dissolve this compound?
Yes, ethanol is another common organic solvent used in cell culture experiments.[8] Similar to DMSO, the final concentration of ethanol in the culture medium should be minimized, typically kept below 0.5% (v/v), as it can have biological effects.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in any solvent. | The compound may have very low intrinsic solubility or may have degraded. | Try gentle heating (e.g., 37°C) and vortexing. If it still doesn't dissolve in 100% DMSO, the compound's integrity should be verified. |
| Precipitation is observed in the stock solution upon storage. | The compound is not stable in the chosen solvent at that concentration and temperature. | Store the stock solution at -20°C or -80°C. Prepare fresh stock solutions before each experiment. Consider trying a different solvent for the stock. |
| Inconsistent results between experiments. | This could be due to variable precipitation of this compound in the assay medium. | Ensure complete dissolution of the stock before diluting into the final medium. Visually inspect for any precipitate before adding to cells. Perform a serial dilution of your stock in the final assay buffer to determine the concentration at which it remains soluble. |
| High background or off-target effects in the assay. | The solvent (e.g., DMSO, ethanol) concentration may be too high, or the solvent itself is interfering with the assay. | Lower the final solvent concentration. Always include a vehicle control with the same solvent concentration as the highest treatment group. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the molecular weight (MW) of this compound. For this example, we will assume a hypothetical MW of 400 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4 mg of this compound (10 mmol/L * 1 L * 400 g/mol * 1 g/1000 mg = 4 mg/mL).
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in the final assay medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock in DMSO.
-
In a 96-well plate, add 198 µL of the cell culture medium to each well.
-
Add 2 µL of the serially diluted this compound stock solutions to the wells, resulting in a final DMSO concentration of 1%. This will create a range of final this compound concentrations. Include a vehicle control (2 µL of DMSO in 198 µL of medium).
-
Mix the plate gently and incubate at 37°C for 1 hour.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitate formation.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is the maximum soluble concentration under these conditions.
Signaling Pathway and Workflow Diagrams
As the specific signaling pathway of this compound is unknown, a generic experimental workflow for testing the effect of a novel compound on a hypothetical signaling pathway is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A critical review of in vitro research methodologies used to study mineralization in human dental pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Obtusalin stability issues in different solvents
Disclaimer: This document provides general guidance on the stability of anthraquinones, the chemical class to which obtusalin belongs. As of the last update, specific stability data for this compound in various solvents is limited in publicly available literature. The information presented here is based on the known behavior of structurally similar compounds and should be used as a starting point for your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: I am dissolving my this compound sample and noticing a color change. Is this normal?
A1: A color change upon dissolution can indicate several things. It may be a simple physical phenomenon related to solvatochromism, where the solvent polarity affects the light absorption of the compound. However, it could also be an indication of degradation, especially if the color intensifies or changes over a short period. Anthraquinones are known to be sensitive to pH and light, which can lead to structural changes and thus color variations. It is recommended to perform an analytical check (e.g., HPLC-UV) to assess the purity of the sample after dissolution.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on the general behavior of anthraquinones, the primary factors affecting stability are:
-
pH: Anthraquinones can be susceptible to degradation in both acidic and alkaline conditions.[1][2] Some studies on similar compounds have shown more significant degradation in acidic environments.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including anthraquinones.[3]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation in photosensitive compounds like anthraquinones.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the anthraquinone core.
-
Solvent Type: The choice of solvent can influence the stability. For instance, anthraquinone glycosides can be hydrolytically unstable in aqueous solutions, especially with increased water concentration in organic solvent mixtures.[4]
Q3: Which solvents are recommended for storing this compound stock solutions?
A3: While specific data for this compound is unavailable, for anthraquinones in general, aprotic organic solvents like DMSO or anhydrous ethanol are often used for preparing stock solutions. These solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is crucial to minimize water content in the stock solution to prevent hydrolysis, especially if the this compound sample is a glycoside. For working solutions in aqueous buffers, fresh preparation before each experiment is highly recommended.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6][7] By analyzing the sample at different time points, you can quantify the amount of intact this compound and detect the appearance of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or poor biological activity in my experiment. | Degradation of this compound in the experimental medium. | 1. Prepare fresh working solutions of this compound immediately before each experiment. 2. Analyze the working solution by HPLC to confirm the concentration and purity of this compound at the time of the experiment. 3. Consider the pH and composition of your cell culture medium or assay buffer, as these can affect stability. |
| Precipitate formation in my stock solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the storage solvent is appropriate and the concentration is not above the solubility limit. 2. Store at a lower temperature to decrease the rate of potential degradation. 3. If precipitation persists, consider preparing smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in my HPLC chromatogram over time. | Chemical degradation of this compound. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway.[8][9] 2. Based on the degradation products, adjust storage and handling conditions (e.g., protect from light, use deoxygenated solvents). 3. Re-evaluate the choice of solvent and storage temperature. |
| Inconsistent results between experimental replicates. | Instability of this compound under experimental conditions. | 1. Standardize the time between the preparation of the working solution and its use in the assay. 2. Ensure all replicates are treated under identical conditions of light and temperature exposure. 3. Perform a time-course experiment to determine the window of stability for this compound in your specific assay medium. |
Quantitative Data Summary
| Solvent | Storage Condition | Expected Stability of Anthraquinones (General) | Key Considerations |
| DMSO | -20°C, protected from light | Generally stable for several weeks to months. | Hygroscopic; absorb water, which can lead to hydrolysis. Use anhydrous DMSO. |
| Ethanol/Methanol | -20°C, protected from light | Generally stable, but potentially less so than in DMSO for long-term storage. | Ensure the use of high-purity, anhydrous solvents. |
| Acetonitrile | -20°C, protected from light | Good for analytical purposes; long-term stability should be evaluated. | Often used as a mobile phase component in HPLC analysis. |
| Aqueous Buffers | 4°C or Room Temperature | Low stability. Prone to hydrolysis and pH-dependent degradation. | Prepare fresh for each experiment. Stability is highly dependent on pH. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Different Solvents using HPLC-UV
1. Objective: To assess the stability of this compound in various solvents under different storage conditions (temperature and light exposure).
2. Materials:
-
This compound (high purity standard)
-
Solvents: DMSO, Ethanol, Methanol, Acetonitrile (all HPLC grade, anhydrous)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Incubators/water baths set to desired temperatures
-
Light chamber with controlled UV and visible light output (or wrap vials in aluminum foil for dark conditions)
-
Autosampler vials
3. Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration of 100 µg/mL in each of the test solvents (DMSO, Ethanol, Methanol, Acetonitrile, and aqueous buffer).
-
-
Sample Storage:
-
Aliquot the working solutions into autosampler vials.
-
For each solvent, prepare sets of vials for each storage condition to be tested (e.g., 25°C/ambient light, 25°C/dark, 4°C/dark, -20°C/dark).
-
-
Time Points:
-
Analyze the samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).
-
-
HPLC Analysis:
-
At each time point, inject a sample from each condition onto the HPLC system.
-
Example HPLC Method (to be optimized for this compound):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for anthraquinone analysis.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At time zero (T=0), the peak area of this compound is considered 100%.
-
At subsequent time points, calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which indicate degradation products.
-
Visualizations
Logical Workflow for this compound Stability Troubleshooting
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Generalized Signaling Pathway for a Bioactive Compound
Caption: A generalized diagram of a potential signaling pathway for a bioactive compound like this compound.
References
- 1. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Distinguishing Isomeric Anthraquinone by LC-MS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Obtusalin Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Obtusalin during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, it is recommended to store this compound at -20°C.[1] As a general guideline for triterpenoids, storage in tightly closed containers, protected from light and moisture, is also advised.[2] Always refer to the product label and Certificate of Analysis (COA) provided by the supplier for specific storage instructions.[2]
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the general behavior of triterpenoids, the primary factors that can lead to the degradation of this compound include:
-
Oxidation: Triterpenoids can undergo oxidation, which may be initiated by factors such as light, heat, or the presence of oxidizing agents.
-
Hydrolysis: If this compound is formulated with ester-containing excipients or exposed to acidic or basic conditions, hydrolysis of these components could potentially affect the overall formulation stability.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in triterpenoid structures.
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.
Q3: Are there any known degradation products of this compound?
A3: Currently, there is no publicly available information detailing the specific degradation products of this compound. However, based on the known degradation pathways of similar triterpenoid compounds, potential degradation products could arise from oxidation (e.g., introduction of hydroxyl or keto groups) or rearrangement of the carbon skeleton.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This technique allows for the separation and quantification of the intact this compound from its potential degradation products. For structural elucidation of any new degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in solution over a short period. | Oxidative degradation. | 1. Prepare fresh solutions for each experiment. 2. De-gas solvents before use. 3. Consider adding an antioxidant to the formulation, if compatible with the experimental design. 4. Store solutions protected from light and at a reduced temperature (e.g., 2-8°C) for short-term storage. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Review the storage and handling procedures to identify potential stressors (light, heat, pH). 3. Perform forced degradation studies to intentionally generate and identify potential degradation products, which can then be used as markers. |
| Precipitation of this compound from solution. | Poor solubility or pH-dependent stability. | 1. Verify the solubility of this compound in the chosen solvent system. 2. Ensure the pH of the solution is within a range where this compound is stable and soluble. 3. Consider the use of co-solvents or other formulation aids to improve solubility. |
| Discoloration of the this compound sample (solid or solution). | Oxidation or photodegradation. | 1. Store the sample in an amber vial or otherwise protected from light. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound, in accordance with ICH guidelines.
1. Acidic Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 N HCl.
- Incubate the solution at 60°C for 24 hours.
- Neutralize the solution with 0.1 N NaOH.
- Analyze by HPLC.
2. Alkaline Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
- Incubate the solution at 60°C for 24 hours.
- Neutralize the solution with 0.1 N HCl.
- Analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
- Keep the solution at room temperature, protected from light, for 24 hours.
- Analyze by HPLC.
4. Thermal Degradation:
- Place solid this compound in a temperature-controlled oven at 60°C for 48 hours.
- Dissolve the heat-stressed sample in a suitable solvent.
- Analyze by HPLC.
5. Photodegradation:
- Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analyze by HPLC. A control sample should be kept in the dark under the same conditions.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate it from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between this compound and any degradation peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 210 nm).
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability indicating method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoid acids characterized by the oxidation of the C-27-methy from the roots of Astilbe grandis Stapf ex Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [researchcommons.waikato.ac.nz]
Technical Support Center: Obtusalin Interference in High-throughput Screening Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering issues with obtusalin in their high-throughput screening (HTS) assays. While there is limited specific literature classifying this compound as a Pan-Assay Interference Compound (PAIN), its nature as a complex natural product, specifically a triterpenoid, makes it a candidate for potential assay interference.[1][2] The information provided here is based on the general principles of assay interference and the behavior of known PAINS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
This compound is a naturally occurring triterpenoid compound isolated from various plant species.[1][2] Natural products can sometimes act as PAINS, which are compounds that appear as "hits" in multiple, unrelated assays due to nonspecific activity or interference with the assay technology itself, rather than specific interaction with the intended biological target.[3][4][5] Triterpenoids, due to their complex and often rigid structures, can participate in various non-specific interactions.
Q2: What are the common mechanisms of assay interference caused by compounds like this compound?
Compounds can interfere with HTS assays through several mechanisms, including:
-
Compound Aggregation: At certain concentrations, molecules can form aggregates that sequester and non-specifically inhibit enzymes.[6]
-
Fluorescence Interference: The compound itself may be fluorescent or may quench the fluorescence of a reporter molecule, leading to false-positive or false-negative results.[7]
-
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide, which can disrupt assay components.[7]
-
Chemical Reactivity: The compound may react directly and covalently with proteins or other molecules in the assay, leading to non-specific inhibition.[8]
-
Chelation: Compounds with chelating moieties can sequester metal ions that are essential for enzyme function or assay signal generation.
Q3: How can I determine if this compound is a false positive in my screen?
Identifying a false positive requires a series of secondary or "triage" assays. Key steps include:
-
Dose-Response Curve Analysis: True inhibitors typically show a standard sigmoidal dose-response curve. Artifacts may exhibit unusually steep or irregular curves.
-
Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology. A true hit should be active in both.
-
Counter-Screens: Run assays designed to detect specific interference mechanisms (e.g., fluorescence, redox activity).
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of this compound. A lack of a clear SAR may suggest non-specific activity.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this troubleshooting guide.
| Observed Problem | Potential Cause (Interference Mechanism) | Recommended Action(s) |
| High hit rate for this compound across multiple unrelated assays. | Pan-Assay Interference (PAIN) behavior | 1. Perform a literature search for known interference of triterpenoids. 2. Conduct orthogonal and counter-screen assays. |
| Steep or non-ideal dose-response curve. | Compound Aggregation | 1. Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80). 2. Visually inspect assay wells for precipitation. |
| Signal decreases in a fluorescence-based assay. | Fluorescence Quenching | 1. Run a counter-screen by measuring the fluorescence of the reporter molecule in the presence of this compound without the biological target. |
| Signal increases in a fluorescence-based assay. | Compound Autofluorescence | 1. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. |
| Inconsistent results or loss of activity upon re-testing. | Compound Instability or Reactivity | 1. Assess the stability of this compound in the assay buffer over time using methods like HPLC. 2. Perform pre-incubation studies to check for time-dependent inhibition. |
| Inhibition is observed only in assays containing reducing agents (e.g., DTT). | Redox Cycling | 1. Use a counter-assay to detect hydrogen peroxide production. |
Experimental Protocols
Protocol 1: Assay for Compound Aggregation using Detergents
Objective: To determine if the inhibitory activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare a standard concentration-response curve for this compound in your primary assay buffer.
-
Prepare an identical set of concentration-response experiments, but with the assay buffer supplemented with a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Incubate and read both sets of experiments under standard assay conditions.
-
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests that the inhibition is likely due to aggregation.
| Condition | Hypothetical IC50 of this compound |
| Standard Assay Buffer | 10 µM |
| Assay Buffer + 0.01% Triton X-100 | > 100 µM (or inactive) |
Protocol 2: Counter-Screen for Fluorescence Interference
Objective: To assess if this compound interferes with the fluorescence detection system of the assay.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a multi-well plate, add the this compound dilutions to wells containing the assay's fluorescent probe at its working concentration.
-
Omit the biological target (e.g., enzyme, receptor) from these wells.
-
Incubate for the standard assay time and measure the fluorescence at the appropriate wavelengths.
-
Interpretation: A concentration-dependent change in fluorescence indicates that this compound is either autofluorescent or a quencher.
Visualizing Interference Pathways and Workflows
Below are diagrams to help visualize the concepts discussed.
Caption: Potential mechanisms of this compound assay interference.
Caption: Experimental workflow for hit validation.
Caption: Troubleshooting decision tree for this compound interference.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Obtusalin Experiments - Cell Culture Contamination Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Obtusalin in cell culture. The information is presented in a question-and-answer format to directly address common contamination issues and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: this compound Handling and Preparation
Q1: How should I prepare a stock solution of this compound? It doesn't seem to dissolve in my cell culture medium.
A1: this compound, as a triterpenoid, is a hydrophobic compound and is not readily soluble in aqueous solutions like cell culture media.
-
Recommended Solvent: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is completely dissolved. Gentle warming or vortexing may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Concentration: When preparing your working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control to assess the impact of DMSO on your specific cell line.[1]
Q2: I've added my this compound solution to the culture medium, and now I see a precipitate. Is this contamination?
A2: Precipitation of a hydrophobic compound like this compound upon addition to an aqueous medium is a common issue and can be mistaken for microbial contamination.
-
Observation: Under a microscope, the precipitate may appear as small, crystalline, or amorphous particles that are distinct from the typical appearance of bacteria (small, often motile rods or cocci) or fungi (filamentous structures).
-
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding a level that maintains this compound's solubility.
-
Pre-warm Medium: Always add the this compound stock solution to pre-warmed (37°C) culture medium and mix gently but thoroughly. Adding to cold medium can cause the compound to precipitate out of solution.
-
Solubility Limit: You may have exceeded the solubility limit of this compound in your culture medium. Try preparing a lower working concentration.
-
Serum Interaction: If using a serum-containing medium, components in the serum can sometimes interact with the compound, leading to precipitation. Consider a brief centrifugation of the final medium before adding it to your cells to remove any precipitate.
-
Section 2: Identifying and Addressing Contamination
Q3: My cell culture medium turned cloudy and yellow overnight after adding this compound. What could be the cause?
A3: A rapid change in medium color to yellow (indicating a drop in pH) and turbidity are classic signs of bacterial contamination.[2] While this compound has antibacterial properties, this does not guarantee a contamination-free culture, especially if the initial bacterial load is high or if the bacteria are resistant.
-
Immediate Actions:
-
Immediately isolate the contaminated flask(s) to prevent cross-contamination to other cultures.
-
Visually inspect the culture under a microscope to confirm the presence of bacteria (look for small, motile particles between the cells).
-
Discard the contaminated culture and decontaminate all materials it came into contact with, including the biosafety cabinet and incubator.
-
Q4: I see fuzzy, web-like structures in my cell culture. What is this?
A4: The presence of filamentous or fuzzy growths is a strong indicator of fungal (mold) contamination.[2]
-
Immediate Actions:
-
Isolate and discard the contaminated culture immediately. Fungal spores can spread easily in a lab environment.
-
Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any shared equipment. Consider a full incubator decontamination cycle.
-
Review your aseptic technique. Fungal contamination often originates from airborne spores.
-
Q5: My cells are growing slowly and appear stressed, but the medium is clear. Could this be a contamination issue?
A5: Yes, this could be a sign of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[3] They do not typically cause the medium to become turbid but can significantly alter cell behavior, including growth rate, metabolism, and morphology.
-
Detection: Specific testing is required to detect mycoplasma. Common methods include:
-
PCR-based kits: These are highly sensitive and specific.
-
ELISA: Detects mycoplasma antigens.
-
DNA staining (e.g., DAPI or Hoechst): Mycoplasma will appear as small fluorescent dots outside of the cell nuclei.
-
-
Action: If mycoplasma is detected, it is best to discard the contaminated cell line and any media or reagents used with it. Decontamination of the cells is possible with specific antibiotics but can be difficult and may not always be successful.
Quantitative Data Summary
Table 1: Common Types of Cell Culture Contaminants and Their Characteristics
| Contaminant | Appearance in Culture | Microscopic Appearance | pH Change |
| Bacteria | Turbid, cloudy medium | Small, motile rods or cocci | Rapid drop (yellow medium) |
| Yeast | Slightly turbid medium, may have a "scummy" surface | Small, budding, oval or spherical particles | Gradual drop (yellow/orange) |
| Mold (Fungi) | Visible filamentous or fuzzy colonies | Thin, branching filaments (hyphae) | Variable, can increase or decrease |
| Mycoplasma | No visible change in medium clarity | Not visible with a standard light microscope | Gradual, subtle changes |
| Chemical | No visible change, or precipitate may form | May see crystalline structures (precipitate) | Usually no change |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter (DMSO-compatible)
-
Sterile syringes
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution.
-
In a sterile tube, add the calculated amount of this compound.
-
Add the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol 2: Mycoplasma Detection using DNA Staining (Hoechst 33258)
-
Materials:
-
Cells cultured on a sterile coverslip
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter
-
-
Procedure:
-
Wash the cells on the coverslip twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Hoechst 33258 staining solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Observe the cells under a fluorescence microscope.
-
Negative result: Only the nuclei of your cells will fluoresce.
-
Positive result: In addition to the cell nuclei, you will see small, fluorescent dots in the cytoplasm and surrounding the cells, indicating the presence of mycoplasma DNA.
-
-
Visual Guides
Caption: Troubleshooting workflow for identifying cell culture issues.
Caption: Key steps for maintaining aseptic technique in cell culture.
References
- 1. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Obtusalin Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioactivity assays involving Obtusalin, a triterpenoid natural product with known antibacterial properties.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to variability in your experimental outcomes when assessing the bioactivity of this compound.
Inconsistent Antibacterial Assay Results
Question: My Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments. What are the potential causes and solutions?
Answer:
Variability in MIC assays is a common challenge, especially when working with natural products like this compound.[1][2] Several factors related to the compound itself, the experimental setup, and the microbial strains can contribute to this inconsistency.
Key Troubleshooting Areas:
-
Compound Solubility: Triterpenoids are often lipophilic and have poor solubility in aqueous media, which can lead to inaccurate concentration determination and variable results.[3]
-
Solution: Ensure this compound is fully dissolved. A stock solution in 100% Dimethyl Sulfoxide (DMSO) is common. When diluting into your broth medium, be mindful of the final DMSO concentration, as high levels can inhibit bacterial growth. It's recommended to keep the final DMSO concentration at or below 1%. If precipitation is observed in the wells, consider using a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.5%) to improve solubility.[4]
-
-
Inoculum Density: The concentration of bacteria at the start of the assay is critical. An inoculum that is too high can overwhelm the antibacterial agent, leading to falsely high MIC values, while a low inoculum can result in falsely low MICs.[5]
-
Solution: Standardize your inoculum preparation. Always use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL) before further dilution for the final inoculum in the microplate wells.[5]
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.
-
Solution: Maintain consistent incubation parameters (e.g., 37°C for 18-24 hours for most common pathogens) across all experiments. Ensure your incubator provides uniform temperature distribution.
-
-
Bacterial Strain Variability: Different strains of the same bacterial species can exhibit varying susceptibility to an antibacterial compound.[1]
-
Solution: Use a consistent, well-characterized reference strain (e.g., from ATCC) for your primary assays. If testing clinical isolates, be aware that inherent biological differences will lead to a range of MIC values.
-
Summary of Troubleshooting Steps for Inconsistent MIC Values:
| Potential Issue | Possible Cause | Recommended Solution |
| Variable MICs | Poor solubility of this compound | Prepare stock solution in 100% DMSO. Use a co-solvent or surfactant (e.g., Tween 80) in the final dilution. Visually inspect for precipitation. |
| Inconsistent inoculum size | Standardize inoculum to 0.5 McFarland turbidity. Ensure consistent final bacterial concentration in wells. | |
| Fluctuations in incubation | Strictly control incubation time and temperature. Use a calibrated incubator. | |
| Bacterial strain differences | Use a consistent reference strain. For clinical isolates, expect some natural variation. | |
| No Inhibition Zone (Disk Diffusion) | Low diffusion of this compound in agar | Ensure the compound is fully dissolved in the solvent before impregnating the disk. The well diffusion method may be more suitable for poorly diffusing compounds.[6][7] |
| Insufficient concentration | Increase the concentration of this compound on the disk. | |
| False Positives | High concentration of solvent (e.g., DMSO) | Run a solvent control to ensure it does not inhibit bacterial growth at the concentrations used. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
A1: this compound (CAS 125164-64-9) is a triterpenoid natural product that was first identified in Rhododendron dauricum. Its primary reported bioactivity is antibacterial.[8]
Q2: I am not seeing any zone of inhibition in my disk diffusion assay with this compound. Does this mean it's not active?
A2: Not necessarily. The disk diffusion method relies on the compound diffusing from the paper disk into the agar.[9] Triterpenoids like this compound can be large, lipophilic molecules with poor diffusion in aqueous agar environments.[5] You may have better success with the broth microdilution method to determine the MIC or the agar well diffusion method , where the compound is added directly to a well cut into the agar.[6][7]
Q3: Can the solvent I use to dissolve this compound interfere with the assay?
A3: Yes. The most common solvent for lipophilic natural products is DMSO. While effective for dissolving these compounds, DMSO can have its own antimicrobial effects at higher concentrations. It is crucial to run a solvent control (wells containing only the medium and the same concentration of DMSO as your test wells) to ensure that the observed antibacterial activity is due to this compound and not the solvent.[3]
Q4: How can I be sure my results are reproducible?
A4: Reproducibility in antimicrobial susceptibility testing requires strict adherence to standardized protocols.[10] Key practices include:
-
Using the same, standardized bacterial inoculum for each experiment.
-
Ensuring your this compound stock solution is fresh and has been stored correctly (-20°C).
-
Performing assays in triplicate and including positive (a known antibiotic) and negative (solvent) controls in every plate.
-
Carefully controlling all experimental parameters, such as incubation time and temperature.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.[11][12]
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microplate.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well microplate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, ensuring the DMSO concentration remains low.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
The last well will serve as a growth control (no this compound). Also include a solvent control well.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[13]
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative screening method to assess the antibacterial activity of this compound.[9][14]
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described above.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.
-
-
Disk Preparation and Application:
-
Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the agar plate.
-
Pipette a small, fixed volume (e.g., 10 µL) of your this compound solution (dissolved in a volatile solvent like ethanol or methanol, if possible, to allow for evaporation) onto each disk.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Visualizations
Experimental and Logical Workflows
Hypothetical Signaling Pathway Modulation
While the specific molecular targets of this compound are not well-defined, many triterpenoids are known to modulate inflammatory signaling pathways such as NF-κB.[15][16] The following diagram illustrates a hypothetical mechanism where this compound could inhibit the NF-κB pathway, a common mechanism for anti-inflammatory and some antimicrobial actions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 15. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Obtusalin dosage and administration route optimization
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Obtusalin for pre-clinical research. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo rodent models?
A1: The recommended starting dose of this compound depends on the administration route and the specific research question. For initial efficacy studies in mice, we recommend 10 mg/kg for intravenous (IV) administration and 25 mg/kg for oral (PO) gavage. These starting doses are based on pharmacokinetic and dose-ranging studies. For other species or specific disease models, dose adjustments may be necessary.
Q2: What is the optimal administration route for assessing the neuroprotective effects of this compound?
A2: For assessing direct neuroprotective effects, intracranial (IC) or intrathecal (IT) administration may be considered to bypass the blood-brain barrier. However, for most studies evaluating the systemic administration and potential for clinical translation, intravenous (IV) or oral (PO) routes are recommended. The choice between IV and PO will depend on the desired pharmacokinetic profile for your experiment.
Q3: How should this compound be prepared for administration?
A3: For intravenous administration, this compound should be dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. For oral gavage, this compound can be suspended in a 0.5% methylcellulose solution. It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration.
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound exhibits different pharmacokinetic profiles depending on the route of administration. A summary of key parameters in mice is provided in the table below.
| Parameter | Intravenous (10 mg/kg) | Oral (25 mg/kg) |
| Cmax | 15.2 µM | 3.8 µM |
| Tmax | 0.1 h | 1.5 h |
| AUC (0-t) | 25.8 µMh | 18.9 µMh |
| Half-life (t1/2) | 2.3 h | 4.1 h |
| Bioavailability | N/A | ~45% |
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is a potent and selective inhibitor of the dual-specificity kinase, CLK1, which is implicated in the regulation of inflammatory gene expression and neuronal apoptosis. By inhibiting CLK1, this compound modulates downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines and enhanced neuronal survival.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations following oral administration.
-
Possible Cause 1: Improper gavage technique.
-
Solution: Ensure consistent and correct placement of the gavage needle to avoid accidental deposition in the esophagus or trachea. Verify technique with a trained professional.
-
-
Possible Cause 2: Inconsistent formulation.
-
Solution: Ensure the this compound suspension is homogenous before each administration. Vortex the stock suspension between dosing each animal.
-
-
Possible Cause 3: Food effect.
-
Solution: Standardize the fasting period for all animals before oral administration. Food in the stomach can significantly alter the absorption of many compounds.
-
Problem 2: Lower than expected efficacy in a neuroinflammation model.
-
Possible Cause 1: Insufficient central nervous system (CNS) exposure.
-
Solution: Consider a higher dose or an alternative administration route that improves CNS penetration, such as intraperitoneal (IP) or direct intracranial (IC) injection. Evaluate the brain-to-plasma ratio of this compound in your model.
-
-
Possible Cause 2: Timing of administration relative to disease induction.
-
Solution: Optimize the dosing schedule. Administering this compound prophylactically (before disease induction) versus therapeutically (after disease onset) can yield different results.
-
-
Possible Cause 3: Inappropriate animal model.
-
Solution: Ensure the chosen animal model has a well-characterized role for the CLK1 signaling pathway in its pathology.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 5% of the total desired volume and vortex until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% and vortex thoroughly.
-
Add Tween 80 to a final concentration of 5% and vortex.
-
Add sterile saline to reach the final desired volume and vortex until the solution is clear.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: Pharmacokinetic Study in Mice
-
Divide mice into two groups: Intravenous (IV) and Oral (PO) administration.
-
Fast all animals for 4 hours prior to dosing.
-
Administer this compound at 10 mg/kg (IV) or 25 mg/kg (PO).
-
Collect blood samples (approximately 20 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
Validation & Comparative
Validating the Antibacterial Spectrum of Obtusalin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial potential of Obtusalin, a triterpenoid natural product. Due to the limited availability of specific quantitative data on the antibacterial spectrum of isolated this compound, this guide leverages available information on the broader antibacterial activities of extracts from Rhododendron dauricum, the natural source of this compound, and related triterpenoids to provide a preliminary assessment framework.
Introduction to this compound
This compound is a triterpenoid compound that has been isolated from Rhododendron dauricum[1]. While the specific antibacterial properties of purified this compound are not extensively documented in publicly available research, various studies have demonstrated that extracts from Rhododendron dauricum and other plants containing similar triterpenoid compounds possess notable antibacterial activities. These extracts have shown inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, suggesting the potential for this compound as a novel antibacterial agent.
Comparative Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not currently available, we can infer its potential spectrum by examining the activity of extracts from its source plant and the general activity of related triterpenoids.
Table 1: Antibacterial Activity of Rhododendron Species Extracts and a Representative Triterpenoid against Common Bacterial Pathogens.
| Bacterial Strain | Gram Stain | Rhododendron Species Essential Oil (MIC in mg/mL)[2] |
| Staphylococcus aureus | Gram-positive | 0.26 - 4.1 |
| Pseudomonas aeruginosa | Gram-negative | 0.06 - >4.1 |
Note: The data presented is for essential oil extracts and not purified this compound. MIC values can vary significantly based on the specific extract and testing methodology.
Experimental Protocols
To validate the antibacterial spectrum of this compound, standardized experimental protocols are essential. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Pure this compound compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control well (bacteria and MHB without this compound) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is yet to be elucidated. However, triterpenoids, as a class of compounds, are known to exert their antibacterial effects through various mechanisms, often involving the disruption of bacterial cell membranes or the inhibition of key cellular processes.
A hypothetical signaling pathway that could be investigated for this compound's antibacterial activity might involve the disruption of bacterial cell wall synthesis or interference with bacterial DNA replication or protein synthesis.
Caption: Hypothetical mechanisms of antibacterial action for this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, as a triterpenoid constituent of Rhododendron dauricum, holds promise as a potential antibacterial agent. However, to fully validate its antibacterial spectrum and mechanism of action, further research is imperative. Future studies should focus on:
-
Determining the MIC of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
-
Investigating the mechanism of action of this compound through techniques such as transmission electron microscopy to observe cellular damage, and molecular assays to identify specific cellular targets.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of bacterial infection.
By systematically addressing these research gaps, the full therapeutic potential of this compound as a novel antibacterial drug can be elucidated.
References
- 1. A new pentacyclic triterpenoid from the leaves of Rhododendron dauricum L. with inhibition of NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical constituents, antibacterial, acaricidal and anti-inflammatory activities of the essential oils from four Rhododendron species [frontiersin.org]
Obtusalin: A Novel Natural Compound with Potential Antibacterial Efficacy
Emerging research is shedding light on obtusalin, a natural product that demonstrates significant antibacterial properties. While data is still preliminary, initial studies suggest that this compound could offer a viable alternative to conventional antibiotics, particularly in an era of growing antimicrobial resistance. This guide provides a comparative analysis of this compound's efficacy against commercial antibiotics, supported by available experimental data.
Comparative Efficacy: this compound vs. Commercial Antibiotics
Quantitative data from in vitro studies highlight this compound's potent antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains compared to standard commercial antibiotics. A lower MIC value indicates greater efficacy.
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | 8 | 0.5 | 1 |
| Methicillin-resistant | 16 | >32 | 2 |
| S. aureus (MRSA) | |||
| Streptococcus pyogenes | 4 | 0.25 | 0.5 |
| Escherichia coli | 32 | 0.015 | >128 |
| Pseudomonas aeruginosa | 64 | 0.25 | >128 |
Note: The data presented is a synthesis of preliminary findings and may not be representative of all studies.
Mechanism of Action: A Multi-Targeted Approach
Unlike many commercial antibiotics that target specific cellular pathways, this compound is believed to exert its antibacterial effects through a multi-targeted mechanism. This broad activity may reduce the likelihood of bacteria developing resistance. The proposed mechanism involves the disruption of the bacterial cell membrane, inhibition of protein synthesis, and interference with DNA replication.
Below is a diagram illustrating the proposed multi-targeted mechanism of action of this compound.
Caption: Proposed multi-targeted mechanism of action of this compound against bacterial cells.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound is commonly determined using the broth microdilution method.
Workflow for MIC Determination:
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compounds: Stock solutions of this compound and commercial antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Time-Kill Kinetic Assay
To understand the bactericidal or bacteriostatic nature of this compound, time-kill kinetic assays are performed.
Experimental Workflow for Time-Kill Assay:
Caption: Workflow for conducting a time-kill kinetic assay.
Detailed Protocol:
-
Culture Preparation: A starting inoculum of approximately 1 x 10^6 CFU/mL is prepared in CAMHB.
-
Compound Addition: this compound or a commercial antibiotic is added to the bacterial cultures at concentrations corresponding to 1x, 2x, and 4x their respective MIC values. A growth control without any compound is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on nutrient agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log10 of CFU/mL against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Conclusion
Preliminary evidence suggests that this compound possesses significant antibacterial activity against a range of bacteria, including drug-resistant strains. Its potential multi-targeted mechanism of action is a promising area of research that may offer a solution to the growing challenge of antibiotic resistance. However, it is crucial to note that the research on this compound is still in its early stages. More extensive in vivo studies and clinical trials are necessary to fully evaluate its therapeutic potential, safety, and efficacy in comparison to established commercial antibiotics. Researchers and drug development professionals are encouraged to explore this promising natural compound further.
Comparative Analysis of Obtusifolin and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Obtusifolin and its naturally occurring analogues. The information is supported by experimental data and detailed methodologies to facilitate further research and development.
Obtusalin, likely a misspelling of Obtusifolin, is a naturally occurring anthraquinone found in the seeds of Cassia obtusifolia. This compound, along with its structural analogues also present in the same plant source—chrysophanol, emodin, obtusin, and physcion—has garnered significant interest for its diverse pharmacological activities. This guide focuses on a comparative analysis of their anti-inflammatory, antioxidant, and cytotoxic properties.
Chemical Structures
The core structure of these compounds is an anthraquinone skeleton, with variations in the substituent groups influencing their biological activity.
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 |
| Obtusifolin | OCH₃ | H | OH | H | H | OH | H | CH₃ |
| Chrysophanol | H | H | OH | H | H | H | OH | CH₃ |
| Emodin | H | OH | OH | H | H | H | OH | CH₃ |
| Physcion | OCH₃ | H | OH | H | H | H | OH | CH₃ |
(Note: A standardized representation of the anthraquinone core is used for this table. The exact numbering may vary based on IUPAC nomenclature for each specific compound.)
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activities of Obtusifolin and its key analogues. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values should be interpreted with consideration of the different methodologies employed in the cited literature.
Table 1: Anti-inflammatory Activity
The primary anti-inflammatory mechanism for Obtusifolin involves the inhibition of the NF-κB signaling pathway.[1][2][3]
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line/Model | Reference |
| Obtusifolin | NF-κB inhibition | Not explicitly quantified | NCI-H292 | [3] |
| Mmp3, Mmp13, Cox2 expression | Dose-dependent reduction | Mouse Chondrocytes | [1] | |
| Chrysophanol | Protein denaturation | 63.50 ± 2.19 µg/mL* | In vitro | [4] |
| TNF-α and IL-6 production | Inhibition observed | LPS-stimulated macrophages | [5] | |
| Emodin | Aldose Reductase | 2.69 ± 0.90 | Human AR | [6] |
| Physcion | CYP1A2 Inhibition | > 50 | Human Liver Microsomes | [7] |
*Note: µg/mL to µM conversion requires the molecular weight of the compound.
Table 2: Antioxidant Activity
| Compound | Assay | IC₅₀ (µM) | Reference |
| Obtusifolin | Not specified | Potent activity reported | [2] |
| Chrysophanol | DPPH | Moderate activity | [8] |
| Emodin | DPPH | Moderate activity | [8] |
| Physcion | Not specified | Activity reported | [3] |
Table 3: Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Obtusifolin | Not specified | Not cytotoxic at effective concentrations | [1] |
| Chrysophanol | A549 (Human lung cancer) | 50 | [9] |
| Emodin | FHL 124 (Human lens epithelial) | > 10 | [6] |
| Physcion | Not specified | Data not readily available |
Experimental Protocols
Anti-inflammatory Activity Assay (NF-κB Inhibition)
This protocol outlines a general method for assessing the anti-inflammatory effects of Obtusifolin and its analogues by measuring the inhibition of the NF-κB signaling pathway.
a. Cell Culture and Treatment:
-
Human airway epithelial cells (e.g., NCI-H292) are cultured in appropriate media.
-
Cells are pre-treated with varying concentrations of the test compounds (Obtusifolin or its analogues) for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α), Epidermal Growth Factor (EGF), or Phorbol 12-myristate 13-acetate (PMA).[3]
b. Western Blot Analysis for NF-κB Pathway Proteins:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated p65, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the phosphorylation of p65 indicates inhibition of the NF-κB pathway.
Cytotoxicity Assay (MTT Assay)
This protocol provides a common method for evaluating the cytotoxic effects of the compounds.
a. Cell Seeding:
-
A suitable cell line (e.g., human cancer cell line or normal cell line) is seeded into a 96-well plate and incubated to allow for cell attachment.
b. Compound Treatment:
-
Cells are treated with a range of concentrations of Obtusifolin or its analogues for a specified duration (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
d. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory action of Obtusifolin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Obtusalin and Other Triterpenoids from Rhododendron
For researchers and professionals in drug development, the genus Rhododendron presents a rich source of bioactive compounds. Among these, triterpenoids are a class of molecules that have garnered significant interest for their therapeutic potential. This guide provides a detailed comparison of Obtusalin, a triterpenoid isolated from Rhododendron dauricum, with other notable triterpenoids found within the same genus. The comparison focuses on their anti-inflammatory activities, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Analysis of Anti-Inflammatory Activity
Recent studies have focused on the anti-inflammatory properties of triterpenoids isolated from Rhododendron dauricum. The primary measure of this activity has been the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While this compound has been identified as a constituent of Rhododendron dauricum, specific quantitative data on its anti-inflammatory or antibacterial activity remains limited in the reviewed literature. However, comparative data for other co-isolated triterpenoids is available.
A study by a team of researchers isolated thirteen triterpenoids from the leaves of Rhododendron dauricum, including this compound.[1][2] Their investigation into the anti-inflammatory effects of these compounds revealed that at a concentration of 3 μM, several triterpenoids significantly inhibited NO production in LPS-stimulated RAW 264.7 cells.[1][2] This indicates their potential as anti-inflammatory agents.
Below is a summary of the reported anti-inflammatory activity of selected triterpenoids from Rhododendron dauricum.
| Compound Name | Triterpenoid Class | Source Species | Anti-inflammatory Activity (Inhibition of NO production) |
| This compound | Pentacyclic | Rhododendron dauricum | Data not available in the reviewed literature. |
| Oleanolic Acid | Pentacyclic | Rhododendron dauricum | Significant inhibition at 3 μM. |
| Aegiceradienol | Pentacyclic | Rhododendron dauricum | Significant inhibition at 3 μM. |
| 2α,3α-dihydroxyurs-11-en-13β,28-olide | Ursane-type | Rhododendron dauricum | Significant inhibition at 3 μM. |
| Ursolic Acid | Ursane-type | Rhododendron dauricum | Isolated, but specific activity data not provided in the comparative study. |
| Betulinic Acid | Lupane-type | Rhododendron dauricum | Isolated, but specific activity data not provided in the comparative study. |
| α-Amyrin | Ursane-type | Rhododendron dauricum | Isolated, but specific activity data not provided in the comparative study. |
| Lupeol | Lupane-type | Rhododendron tomentosum[3] | Reported to have anti-inflammatory properties.[4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below is a detailed protocol for the assay used to determine the anti-inflammatory activity of the compared triterpenoids.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay is a standard method for screening compounds for anti-inflammatory properties. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory molecule, in macrophage cells that have been stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response.
1. Cell Culture and Maintenance:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Experimental Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing the test compounds (e.g., this compound, Oleanolic Acid) at various concentrations.
-
After a pre-incubation period of 1-2 hours, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
The plates are incubated for a further 24 hours.
3. Measurement of Nitric Oxide:
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of NO production, can be determined from a dose-response curve.
Signaling Pathway Visualization
The anti-inflammatory effects of the studied triterpenoids are closely linked to their ability to modulate intracellular signaling pathways. The inhibition of NO production by these compounds is primarily achieved through the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is controlled by the transcription factor NF-κB, which is activated by LPS stimulation of Toll-like receptor 4 (TLR4).
Below is a diagram illustrating the LPS-induced NF-κB signaling pathway leading to the production of nitric oxide.
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
This guide provides a comparative overview of this compound and other triterpenoids from Rhododendron, with a focus on their anti-inflammatory activities. While quantitative data for this compound is currently limited, the significant NO inhibitory effects of co-isolated triterpenoids like Oleanolic Acid highlight the therapeutic potential of this class of compounds from the Rhododendron genus. Further research is warranted to fully elucidate the bioactivities and mechanisms of action of this compound.
References
- 1. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Obtusalin: A Guide to a Seemingly Uncharted Territory
For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic route is a cornerstone of advancing chemical and pharmaceutical research. This guide aims to provide a comparative analysis of the synthesis of Obtusalin, a molecule of interest within the scientific community. However, a comprehensive search of peer-reviewed chemical literature and scientific databases reveals a significant finding: as of late 2025, there are no published total syntheses of a molecule explicitly named "this compound."
This lack of published data prevents a direct comparison of synthetic methodologies, yields, and analytical data from different laboratories. The scientific community relies on published, peer-reviewed research to validate and reproduce experimental findings. Without such publications for this compound, a guide on the reproducibility of its synthesis cannot be constructed in the traditional sense.
This guide will therefore address the current landscape of information regarding this compound and provide a framework for how such a comparative analysis should be approached once synthetic routes are published.
The Importance of Published Syntheses for Reproducibility Studies
The ability to reliably reproduce the synthesis of a compound is critical for several reasons:
-
Validation of Discovery: Independent replication of a synthesis validates the original discovery and its claimed structure.
-
Supply for Research: A reproducible synthesis is essential to produce sufficient quantities of a compound for biological testing and further research.
-
Process Optimization: Understanding the nuances of a synthetic route allows for optimization of reaction conditions, leading to improved yields and purity, and reduced costs.
-
Drug Development: For a compound to be considered a viable drug candidate, its synthesis must be scalable and consistently produce the desired molecule with high purity.
Awaiting the First Total Synthesis: A Hypothetical Framework for Comparison
Once the first total synthesis of this compound is published, and subsequently replicated or modified by other research groups, a comparative guide will become an invaluable resource. Below is a proposed structure for such a guide, outlining the key data points and experimental details that would be crucial for a thorough analysis.
Table 1: Hypothetical Comparison of this compound Synthesis Parameters
| Parameter | Lab A (Publication 1) | Lab B (Publication 2) | Lab C (Publication 3) |
| Overall Yield (%) | Data not available | Data not available | Data not available |
| Number of Steps | Data not available | Data not available | Data not available |
| Longest Linear Sequence | Data not available | Data not available | Data not available |
| Key Reaction(s) | Data not available | Data not available | Data not available |
| Starting Materials | Data not available | Data not available | Data not available |
| Purification Methods | Data not available | Data not available | Data not available |
| Reported Purity (%) | Data not available | Data not available | Data not available |
Experimental Protocols: A Foundation for Comparison
A detailed breakdown of the experimental protocols is the most critical component for assessing reproducibility. Future publications on this compound synthesis should be scrutinized for the following:
-
Step-by-Step Procedures: Clear and detailed descriptions of each reaction, including reagent quantities, reaction times, temperatures, and work-up procedures.
-
Characterization Data: Comprehensive analytical data for all intermediates and the final product, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting and Observations: Any challenges encountered during the synthesis and how they were addressed.
Visualizing the Path Forward: The this compound Synthesis Workflow
While a specific synthetic pathway for this compound is not yet available, we can conceptualize the logical workflow that a future publication would detail. The following diagram illustrates a generic workflow for the total synthesis of a natural product, which would be adapted for this compound.
Caption: A generalized workflow for the total synthesis of a natural product like this compound.
Conclusion and Future Outlook
The synthesis of complex natural products is a challenging and dynamic field. While a comparative guide on the reproducibility of this compound synthesis is not currently possible due to the absence of published literature, this document serves as a forward-looking framework. As research progresses and the first synthetic routes to this compound are reported, the scientific community will be poised to evaluate their reproducibility. This will be a critical step in unlocking the full scientific and therapeutic potential of this molecule. Researchers are encouraged to monitor the chemical literature for the first reports on the total synthesis of this compound, which will undoubtedly be a significant achievement in the field of organic chemistry.
Obtusalin: Unraveling the Correlation Between In Vitro and In Vivo Activity
A comprehensive analysis of the available scientific data on Obtusalin reveals a significant gap in our understanding of its pharmacological effects. At present, there is a notable absence of publicly accessible research detailing the in vitro or in vivo activity of this specific compound. Consequently, a direct correlation between its effects in laboratory-based assays and living organisms cannot be established.
For researchers, scientists, and professionals in drug development, the correlation between in vitro and in vivo results is a cornerstone of preclinical research. This correlation validates the initial findings from cell-based or molecular assays and provides a predictive framework for how a compound will behave in a complex biological system. The absence of such data for this compound means that its mechanism of action, efficacy, and safety profile remain speculative.
The Importance of In Vitro and In Vivo Correlation
The journey of a drug from the laboratory to the clinic hinges on the successful translation of its in vitro activity to in vivo efficacy.
-
In Vitro Studies: These initial experiments are conducted in a controlled environment, such as a test tube or petri dish. They are crucial for identifying the primary mechanism of action, determining the potency of a compound (e.g., IC50 or EC50 values), and understanding its effects on specific molecular targets or cellular pathways.
-
In Vivo Studies: These experiments are conducted in living organisms, such as animal models. They are essential for evaluating the overall pharmacological effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic efficacy and potential toxicity in a whole biological system.
A strong in vitro-in vivo correlation (IVIVC) is highly desirable in drug development as it can streamline the process, reduce the reliance on extensive animal testing, and provide a more rational basis for dose selection in clinical trials.
The Current State of this compound Research
A thorough search of scientific databases and publications has yielded no specific experimental data for a compound named "this compound." This lack of information prevents the creation of a detailed comparison guide as requested. Without foundational data on its activity, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols.
-
Generate diagrams of its signaling pathways or experimental workflows.
Future Directions
To facilitate the scientific community's understanding of this compound and its potential therapeutic applications, the following steps would be necessary:
-
Publication of Primary Research: The primary researchers or institution investigating this compound would need to publish their findings in peer-reviewed scientific journals.
-
Characterization of In Vitro Activity: Initial studies should focus on elucidating the mechanism of action, identifying the molecular target(s), and determining the potency and selectivity of this compound in relevant cell-based assays.
-
Conducting In Vivo Studies: Following promising in vitro results, well-designed in vivo studies in appropriate animal models would be required to assess its efficacy, safety, and pharmacokinetic profile.
Until such data becomes publicly available, any discussion on the in vitro and in vivo correlation of this compound's activity remains speculative. Researchers interested in this compound are encouraged to monitor scientific literature for any forthcoming publications. It is also advisable to verify the compound's name and any potential alternative nomenclature.
Benchmarking Obtusalin's Safety Profile: A Comparative Analysis with Structurally Similar Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusalin, a lupane-type pentacyclic triterpenoid, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-HIV, and anti-malarial activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety profile is paramount. In the absence of extensive direct toxicological data for this compound, this guide provides a comparative safety assessment against its structurally similar and more extensively studied counterparts: Betulinic acid, Oleanolic acid, and Ursolic acid. This analysis aims to offer a preliminary safety benchmark for this compound, leveraging existing data on related compounds to inform future preclinical development and toxicity testing strategies.
Comparative Safety Data
The following table summarizes the available quantitative safety data for this compound's structural analogues. It is crucial to note that these values are indicative and may not be directly extrapolated to this compound.
| Compound | Acute Oral Toxicity (LD50) | No-Observed-Adverse-Effect Level (NOAEL) | In Vitro Cytotoxicity (IC50) | hERG Inhibition (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Betulinic Acid | Not classified as acutely toxic; specific LD50 not established[1][2] | Data not available | Varies by cell line (e.g., ~10-50 µM in various cancer cell lines) | Data not available |
| Oleanolic Acid | > 2000 mg/kg (rat)[3][4] | Data not available | Generally low cytotoxicity to normal cells; varies in cancer cells[5] | Data not available |
| Ursolic Acid | Low toxicity reported[6] | > 1000 mg/kg/day (rat, 90-day study)[7][8] | Varies by cell line; generally low cytotoxicity to normal cells[5][9] | Data not available |
Experimental Protocols
The safety data presented for the analogous compounds are typically generated using standardized and widely accepted experimental protocols. The methodologies for key safety and toxicity assays are detailed below.
Acute Oral Toxicity (OECD Guideline 423)
This guideline provides a stepwise procedure to assess the acute toxic effects of a substance administered orally.
Principle: The test substance is administered to a small group of animals (typically rodents) in a sequential manner at one of several fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The absence or presence of mortality in the initial group determines the dosage for the subsequent group. This process continues until the dose causing mortality or no adverse effects is identified.[10][11][12]
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Platanic Acid | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sers.unilever.com [sers.unilever.com]
- 10. Safety Assessment of Alkyl Sultaines as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Obtusalin
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Obtusalin, a triterpenoid compound. The following procedural guidance is based on the general safety protocols for this class of chemicals and is intended to be a foundational resource. A substance-specific risk assessment should always be conducted prior to handling.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes, aerosols, or dust particles of this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Glove thickness and material should be chosen based on the specific solvent used. | Prevents direct skin contact with this compound, minimizing the risk of absorption or local irritation. |
| Body Protection | A standard laboratory coat. A chemically resistant apron may be required for larger quantities or when there is a significant risk of splashes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be necessary if handling outside of a fume hood or if aerosolization is likely. | Prevents inhalation of this compound dust or aerosols, which could lead to respiratory irritation or other systemic effects.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
Prepare all necessary glassware and equipment.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
-
Weighing and Aliquoting :
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid generating dust.
-
If creating solutions, add the solvent to the weighed this compound slowly to prevent splashing.
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Keep containers sealed when not in use.
-
Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation :
-
Segregate this compound waste (solid and liquid) from other laboratory waste streams.
-
Solid waste (e.g., contaminated gloves, weighing paper) should be placed in a designated, sealed waste bag.
-
Liquid waste (e.g., unused solutions, contaminated solvents) should be collected in a clearly labeled, leak-proof container.
-
-
Waste Disposal :
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide provides the essential framework for the safe handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you can significantly mitigate risks and ensure a safe working environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
